L-772405
描述
属性
分子式 |
C26H31FN6O |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C26H31FN6O/c27-21-5-3-19(4-6-21)26(16-34)31-22-9-12-32(13-10-22)11-1-2-20-15-28-25-8-7-23(14-24(20)25)33-17-29-30-18-33/h3-8,14-15,17-18,22,26,28,31,34H,1-2,9-13,16H2/t26-/m0/s1 |
InChI 键 |
HNKDAQNYMJNLCC-SANMLTNESA-N |
SMILES |
C1CN(CCC1NC(CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |
手性 SMILES |
C1CN(CCC1N[C@@H](CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |
规范 SMILES |
C1CN(CCC1NC(CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
L 722,405 L 772405 L-772,405 L-772405 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of L-772405: A Selective 5-HT1D Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-772405 is a potent and selective serotonin 5-HT1D receptor agonist, a class of compounds investigated for their potential therapeutic applications, particularly in the treatment of migraine. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its pharmacological profile and the rationale behind its development. Furthermore, a detailed synthesis pathway is presented, based on the chemical literature, to offer a complete technical resource for researchers in the field.
Discovery and Pharmacological Profile
This compound, chemically known as (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol, was identified as a highly selective 5-HT1D receptor agonist during research programs aimed at developing novel anti-migraine agents. The discovery was driven by the need for compounds with high affinity and selectivity for the 5-HT1D receptor over the 5-HT1B receptor, to potentially minimize cardiovascular side effects associated with non-selective agonists.
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. It has demonstrated high affinity for the human cloned 5-HT1D receptor and significantly lower affinity for the 5-HT1B receptor subtype.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's interaction with serotonin receptors.
| Target Receptor | Parameter | Value | Species | Reference |
| 5-HT1D | Ki | 29 nM | Guinea Pig | [1] |
| 5-HT1B | Ki | 318 nM | Guinea Pig | [1] |
| 5-HT Transporter | Ki | > 1000 nM | Rat | [1] |
| Potassium-induced 5-HT outflow | IC50 | 240 nM | - | [1] |
Experimental Protocols
Radioligand Binding Assays
The binding affinity of this compound to 5-HT1D and 5-HT1B receptors was determined using radioligand binding assays with membranes prepared from cells expressing the respective human recombinant receptors. A typical protocol involves:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) expressing the target receptor are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., 5-HT Outflow)
The functional activity of this compound as an agonist was assessed by its ability to inhibit neurotransmitter release from brain tissue slices. A representative protocol for measuring the inhibition of potassium-induced 5-HT outflow is as follows:
-
Tissue Preparation: Slices of brain tissue (e.g., guinea pig cerebral cortex) are prepared and pre-incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for its uptake into nerve terminals.
-
Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with a physiological salt solution.
-
Stimulation and Sample Collection: The slices are stimulated with a high concentration of potassium chloride (KCl) to induce depolarization and neurotransmitter release. Fractions of the superfusate are collected before, during, and after stimulation.
-
Drug Application: The test compound (this compound) is added to the perfusion medium at various concentrations prior to the second stimulation period.
-
Quantification and Analysis: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting. The inhibitory effect of the compound on KCl-evoked [3H]5-HT release is then calculated, and the IC50 value is determined.
Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step sequence, characteristic of the preparation of complex substituted indole derivatives. The general strategy involves the synthesis of the key indole and piperidine fragments followed by their coupling. The following is a plausible synthetic pathway based on related structures found in the medicinal chemistry literature, particularly from the work of van Niel et al. (1999) on selective 5-HT1D receptor ligands.[2]
Synthesis of the Indole Moiety
The synthesis of the 5-(1,2,4-triazol-4-yl)-1H-indole core can be achieved through Fischer indole synthesis or other indole ring formation methods, followed by the introduction of the triazole group.
Synthesis of the Piperidine Moiety
The chiral (2R)-2-(4-fluorophenyl)-2-(piperidin-4-ylamino)ethanol fragment can be prepared starting from a suitable chiral epoxide or through asymmetric synthesis to establish the stereocenter.
Final Assembly
The final steps involve the alkylation of the piperidine nitrogen with a suitable 3-bromopropylindole derivative, followed by any necessary deprotection steps to yield this compound.
A detailed, step-by-step synthetic scheme is outlined below:
Caption: A plausible synthetic pathway for this compound.
Signaling Pathway
As a 5-HT1D receptor agonist, this compound is expected to activate the canonical Gαi/o signaling pathway upon binding to its receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which 5-HT1D receptor agonists are thought to exert their therapeutic effects, such as the inhibition of neurotransmitter release from presynaptic terminals.
References
L-772405: A Technical Guide to its Mechanism of Action as a 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of L-772405, a selective serotonin 1D (5-HT1D) receptor agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
This compound exerts its pharmacological effects through selective agonism of the 5-HT1D receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that ultimately leads to the modulation of neuronal activity. The primary mechanism involves the inhibition of adenylate cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This action can influence various cellular processes, including neurotransmitter release.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Species | Ki (nM) |
| 5-HT1D | Guinea Pig | 29[1] |
| 5-HT1B | Guinea Pig | 318[1] |
| 5-HT Transporter | Rat | >1000[1] |
Table 2: Functional Activity (IC50) of this compound
| Assay | Effect | IC50 (nM) |
| Potassium-induced 5-HT outflow | Decrease | 240[1] |
Signaling Pathway
Activation of the 5-HT1D receptor by this compound initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G protein (Gi). The activated Gαi subunit then dissociates from the βγ-subunits and inhibits the activity of adenylate cyclase. This leads to a decrease in the intracellular production of the second messenger cAMP from ATP.
Caption: Signaling pathway of this compound via the 5-HT1D receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D and 5-HT1B receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1D or 5-HT1B receptors are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 10 mM MgCl2 and 0.2 mM ascorbic acid (pH 7.4), is used.
-
Radioligand: [3H]5-HT is used as the radioligand to label the serotonin receptors.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug, this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Potassium-Induced 5-HT Outflow Assay
Objective: To assess the functional activity of this compound as an agonist by measuring its effect on neurotransmitter release.
Methodology:
-
Tissue Preparation: Guinea pig cortical slices are prepared and pre-loaded with [3H]5-HT.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological salt solution.
-
Depolarization: The slices are stimulated with a high concentration of potassium chloride (e.g., 30 mM KCl) to induce depolarization and subsequent release of [3H]5-HT.
-
Drug Application: this compound is added to the perfusion medium at various concentrations prior to and during the potassium stimulation.
-
Fraction Collection: The superfusate is collected in fractions, and the amount of [3H]5-HT in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on the potassium-evoked [3H]5-HT release is calculated. The concentration of this compound that produces a 50% inhibition of the stimulated outflow (IC50) is determined from the concentration-response curve.
Caption: Workflow for key in vitro experiments on this compound.
References
L-772405: A Selective 5-HT1D Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-772405, a potent and selective agonist for the 5-hydroxytryptamine (5-HT) 1D receptor. This document collates available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction
This compound, with the chemical name (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol, is a synthetic organic compound identified as a high-affinity agonist for the 5-HT1D receptor.[1][2] Its selectivity for the 5-HT1D subtype over other serotonin receptors, particularly the closely related 5-HT1B receptor, makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. This guide summarizes the binding and functional characteristics of this compound and provides representative experimental procedures for its study.
Quantitative Data
The selectivity and functional potency of this compound have been quantified through various in vitro assays. The following tables summarize the available data.
Table 1: Binding Affinity (Ki) of this compound
| Receptor/Transporter | Species | Ki (nM) | Reference |
| 5-HT1D Receptor | Guinea Pig | 29 | [1][3] |
| 5-HT1B Receptor | Guinea Pig | 318 | [1][3] |
| 5-HT Transporter (SERT) | Rat | >1000 | [1][3] |
Table 2: Functional Activity (IC50) of this compound
| Assay | Tissue/Cell Line | Species | IC50 (nM) | Reference |
| Inhibition of K+-induced [3H]5-HT outflow | Cerebral Cortex Slices | Guinea Pig | 240 | [1][3] |
Signaling Pathway
As a 5-HT1D receptor agonist, this compound activates the Gi/o signaling cascade. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The primary downstream effect of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).
Figure 1: 5-HT1D Receptor Signaling Pathway activated by this compound.
Experimental Protocols
The following are detailed, representative protocols for the types of assays used to characterize this compound. While the exact parameters for this compound are not fully available, these protocols are based on standard methodologies for similar compounds and receptor systems.
Radioligand Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the ability of this compound to displace the binding of a radiolabeled ligand, [3H]5-HT.
Materials:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-Hydroxytryptamine ([3H]5-HT).
-
Test Compound: this compound.
-
Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Dilution: Dilute the CHO-h5-HT1D cell membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]5-HT (at a final concentration close to its Kd), and 150 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]5-HT, and 150 µL of diluted membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]5-HT, and 150 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]5-HT) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for the radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This protocol outlines a method to assess the functional activity of this compound as a 5-HT1D receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human 5-HT1D receptor.
Materials:
-
Cell Line: CHO cells stably expressing the human 5-HT1D receptor.
-
Cell Culture Medium: Appropriate medium for CHO cells (e.g., F-12K Medium with 10% FBS).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Lysis Buffer: As provided in the cAMP detection kit.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Seeding: Seed the CHO-h5-HT1D cells into a white, opaque 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the starvation medium and add the this compound dilutions to the cells.
-
Include a vehicle control (stimulation buffer without this compound).
-
-
Pre-incubation: Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for basal control wells) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well. Incubate as per the cAMP kit manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (maximal inhibition) using non-linear regression analysis.
-
References
In-Depth Pharmacological Profile of L-772405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-772405 is a potent and selective agonist for the serotonin 5-HT1D receptor. This document provides a comprehensive overview of its pharmacological characteristics, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for clarity, and signaling pathways are visualized using diagrams.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has been a subject of significant interest due to its role as a presynaptic autoreceptor, regulating the release of 5-HT. This compound has been identified as a selective agonist for this receptor, making it a valuable tool for elucidating the physiological functions of the 5-HT1D receptor and a potential lead compound for the development of novel therapeutics. This guide synthesizes the available pharmacological data on this compound, presenting it in a technically detailed format for the scientific community.
Binding Affinity Profile
The binding affinity of this compound for various serotonin receptor subtypes and transporters has been characterized through radioligand binding assays. The data consistently demonstrate its high affinity and selectivity for the 5-HT1D receptor.
Table 1: Radioligand Binding Affinity of this compound
| Target | Species | Radioligand | Ki (nM) | Reference |
| 5-HT1D Receptor | Guinea Pig | [3H]5-HT | 29 | [1] |
| 5-HT1B Receptor | Guinea Pig | [3H]5-HT | 318 | [1] |
| 5-HT Transporter | Rat | Not Specified | >1000 | [1] |
| 5-HT1D Receptor | Human (cloned) | [3H]5-HT | Not Specified | [1] |
| 5-HT1B Receptor | Human (cloned) | [3H]5-HT | Not Specified | [1] |
Functional Activity
The functional activity of this compound has been assessed by its ability to modulate neurotransmitter release. As a 5-HT1D receptor agonist, this compound effectively inhibits the release of serotonin from nerve terminals.
Table 2: Functional Activity of this compound
| Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |
| Potassium-induced 5-HT outflow | Not Specified | IC50 | 240 | [1] |
Signaling Pathway
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon activation by an agonist such as this compound, the receptor initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling pathway is fundamental to the role of the 5-HT1D receptor as a presynaptic autoreceptor, where its activation leads to the inhibition of neurotransmitter release.
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound to the 5-HT1D receptor, adapted from standard industry practices.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Tissue source for 5-HT1D receptors (e.g., guinea pig brain cortex or cells expressing cloned human 5-HT1D receptors).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 0.2 mM EDTA, and 0.1% ascorbic acid).
-
Radioligand: [3H]5-HT.
-
Test compound: this compound.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford method).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the membrane preparation, [3H]5-HT (at a concentration close to its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of wells should contain the same components but with an excess of unlabeled 5-HT (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measurement of Potassium-Induced 5-HT Outflow (General Protocol)
This protocol describes a general method to assess the functional activity of this compound by measuring its effect on neurotransmitter release from brain tissue slices.
Materials:
-
Animal model (e.g., guinea pig).
-
Brain tissue containing 5-HT nerve terminals (e.g., cortex or hippocampus).
-
Artificial cerebrospinal fluid (aCSF) containing: 124 mM NaCl, 3 mM KCl, 1.25 mM KH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM glucose, saturated with 95% O2/5% CO2.
-
High potassium aCSF (e.g., containing 30 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Brain Slice Preparation:
-
Rapidly dissect the brain region of interest in ice-cold aCSF.
-
Prepare coronal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
-
Superfusion and Sample Collection:
-
Transfer individual slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Collect baseline superfusate samples.
-
Introduce this compound at various concentrations into the perfusion medium.
-
Stimulate neurotransmitter release by switching to high potassium aCSF for a short period (e.g., 2 minutes).
-
Collect superfusate samples during and after the stimulation period.
-
-
5-HT Quantification:
-
Analyze the collected superfusate samples for 5-HT content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Quantify the amount of 5-HT released in each sample.
-
Calculate the inhibitory effect of this compound on potassium-induced 5-HT release.
-
Determine the IC50 value by plotting the percentage inhibition of 5-HT release against the logarithm of the this compound concentration.
-
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT1D receptor. Its high selectivity and potent agonist activity make it ideal for investigating the role of this receptor in various physiological and pathological processes. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of targeting the 5-HT1D receptor.
References
L-772405 (CAS: 177947-03-4): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Selective 5-HT1D Receptor Agonist
This technical guide provides a comprehensive overview of L-772405, a potent and selective serotonin 5-HT1D receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource on its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Information
This compound is a synthetic organic molecule with the chemical formula C26H31FN6O.[1] It is recognized for its high affinity and selectivity for the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family.
| Property | Value | Source |
| CAS Number | 177947-03-4 | [1] |
| Molecular Formula | C26H31FN6O | [1] |
| Molecular Weight | 462.57 g/mol | [1] |
| IUPAC Name | (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol | N/A |
Mechanism of Action
This compound functions as a selective agonist at the serotonin 5-HT1D receptor. This receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G protein (Gi/o).[2] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3] This modulation of cAMP levels can influence a variety of cellular processes.
Furthermore, studies on 5-HT1B/1D receptors have indicated a potential link to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This suggests that the mechanism of action of this compound may involve multiple downstream signaling pathways, contributing to its overall pharmacological effect.
Figure 1: 5-HT1D Receptor Signaling Pathway.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified through various in vitro assays. The following table summarizes the key binding affinity (Ki) and functional activity (IC50) values.
| Target | Species | Assay Type | Value | Source |
| 5-HT1D Receptor | Guinea Pig | Radioligand Binding | Ki = 29 nM | [5] |
| 5-HT1B Receptor | Guinea Pig | Radioligand Binding | Ki = 318 nM | [5] |
| 5-HT Transporter | Rat | Radioligand Binding | Ki > 1000 nM | [5] |
| Potassium-induced 5-HT outflow | N/A | Functional Assay | IC50 = 240 nM | [5] |
These data highlight the significant selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor and the serotonin transporter.
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor. A common method is the filtration assay.
General Protocol for Filtration Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells with human cloned 5-HT1D receptors) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with an ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays are used to determine the effect of a compound on the biological function of the receptor.
General Protocol for [35S]GTPγS Binding Assay:
This assay measures the activation of G proteins coupled to the receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1D receptor are used.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (this compound) in the presence of [35S]GTPγS and GDP.
-
G Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate the [35S]GTPγS-bound G proteins.
-
Scintillation Counting: The radioactivity on the filters is quantified.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) of the agonist.
General Protocol for Adenylyl Cyclase Inhibition Assay:
This assay directly measures the downstream effect of 5-HT1D receptor activation.
-
Cell Culture: Cells expressing the 5-HT1D receptor are cultured.
-
Stimulation: The cells are treated with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated to allow for the production of cAMP.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The inhibitory effect of this compound on stimulated cAMP production is quantified to determine its IC50 value.
Synthesis and Preclinical Development
Information regarding the specific synthetic route for this compound and any in vivo or preclinical studies is not available in the public literature. This information is likely proprietary.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1D receptor in various physiological and pathological processes. Its high selectivity makes it a more precise pharmacological probe compared to less selective agonists. While detailed in vivo and preclinical data are not publicly accessible, the in vitro pharmacological profile of this compound demonstrates its potent and selective agonism at the 5-HT1D receptor. Further research, potentially disclosed in future publications or patent literature, will be necessary to fully elucidate its therapeutic potential.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. resources.revvity.com [resources.revvity.com]
L-772405: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-772405 is a potent and selective 5-HT1D receptor agonist that has emerged as a valuable tool in neuroscience research, particularly in the study of migraine pathophysiology and serotonergic neurotransmission. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations into the role of the 5-HT1D receptor in various neurological processes and disease states.
Introduction
The serotonin 1D (5-HT1D) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system (CNS). Its activation is implicated in the modulation of neurotransmitter release and has been a key target for the development of anti-migraine therapies. This compound was developed as a selective 5-HT1D receptor agonist to dissect the specific contributions of this receptor subtype from the closely related 5-HT1B receptor, which is also a target of many "triptan" drugs used to treat migraines. The selectivity of this compound offers a more precise tool to investigate the hypothesis that activating 5-HT1D receptors alone may inhibit neurogenic inflammation and modulate pain pathways without inducing the vasoconstrictive effects associated with 5-HT1B receptor activation, a potential concern for cardiovascular side effects.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the 5-HT1D receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.
In the context of migraine, the proposed mechanisms of action for 5-HT1D receptor agonists like this compound include:
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve fibers is thought to inhibit the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P.[1] These neuropeptides are potent vasodilators and are implicated in the generation of migraine pain.
-
Modulation of Trigeminal Pain Pathways: 5-HT1D receptors are located in brainstem nuclei involved in pain processing.[2] Agonism at these receptors may dampen the transmission of nociceptive signals from the trigeminal nerve.[2]
The selectivity of this compound for the 5-HT1D over the 5-HT1B receptor is a key feature, as 5-HT1B receptors are prominently located on cranial blood vessels and mediate vasoconstriction. By avoiding significant 5-HT1B activation, this compound provides a means to explore the neuronal mechanisms of migraine relief with potentially reduced cardiovascular liability.
Figure 1: Signaling pathway of this compound via the 5-HT1D receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT1D | Guinea Pig | 29 | [3] |
| 5-HT1B | Guinea Pig | 318 | [3] |
| 5-HT Transporter | Rat | >1000 | [3] |
Table 2: Functional Activity
| Assay | Species/System | IC50 (nM) | Effect | Reference |
| Potassium-induced 5-HT outflow | Not Specified | 240 | Inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol is a general method for determining the binding affinity of a compound for the 5-HT1D receptor using [3H]5-HT as the radioligand.
References
In Vitro Characterization of L-772405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional activity, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in drug discovery and development.
Core Data Presentation
The in vitro activity of this compound has been quantified through various assays, establishing its potency and selectivity. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Citation |
| 5-HT1D | Guinea Pig | - | [3H]5-HT | 29 | [1] |
| 5-HT1B | Guinea Pig | - | [3H]5-HT | 318 | [1] |
| 5-HT Transporter | Rat | - | - | >1000 | [1] |
| Human 5-HT1D | Human | CHO | [3H]5-HT | Not explicitly quantified | [1] |
| Human 5-HT1B | Human | CHO | [3H]5-HT | Not explicitly quantified | [1] |
Table 2: Functional Activity of this compound
| Assay | Species/System | Effect | IC50 (nM) | Citation |
| Potassium-Induced 5-HT Outflow | - | Decrease | 240 | [1] |
Signaling Pathway
This compound exerts its effects by activating the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The 5-HT1D receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] Specifically, the 5-HT1D receptor has been shown to couple effectively to the Giα2 subunit.[6] This signaling cascade is the primary mechanism through which this compound mediates its pharmacological effects.
Figure 1: this compound mediated 5-HT1D receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on standard pharmacological assays and should be adapted as necessary for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., CHO cells stably expressing human 5-HT1D receptor) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.[7]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.[7]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[7]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
A fixed concentration of the radioligand (e.g., [3H]5-HT).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a high concentration of a known saturating ligand is used instead of the test compound.
-
The prepared cell membranes (e.g., 3-20 µg of protein).[7]
-
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[7]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for a radioligand binding assay.
Functional Assay: Inhibition of Potassium-Evoked Serotonin Outflow
This assay measures the functional activity of a compound by assessing its ability to modulate neurotransmitter release from brain tissue.
1. Brain Slice Preparation:
-
Brain tissue from a suitable species (e.g., guinea pig) is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices of the desired brain region (e.g., cortex or substantia nigra) are prepared using a vibratome.
2. Pre-incubation and Loading:
-
The brain slices are pre-incubated in oxygenated aCSF at 37°C to allow them to recover.
-
The slices are then incubated with a solution containing a radiolabeled neurotransmitter (e.g., [3H]5-HT) to load the nerve terminals.
3. Perifusion and Stimulation:
-
The loaded brain slices are placed in a perifusion chamber and continuously superfused with oxygenated aCSF at a constant flow rate.
-
After a washout period to establish a stable baseline of neurotransmitter release, the slices are stimulated with a high concentration of potassium chloride (e.g., 20-30 mM KCl) in the aCSF to induce depolarization and neurotransmitter release.
-
To test the effect of this compound, the compound is included in the perifusion medium at various concentrations prior to and during the potassium stimulation.
4. Sample Collection and Analysis:
-
Fractions of the perifusate are collected at regular intervals throughout the experiment.
-
The amount of radioactivity in each fraction is determined by liquid scintillation counting to quantify the amount of released neurotransmitter.
5. Data Analysis:
-
The potassium-evoked overflow of the neurotransmitter is calculated as the percentage increase over the basal release.
-
The inhibitory effect of this compound is determined by comparing the evoked overflow in the presence and absence of the compound.
-
An IC50 value is calculated from the concentration-response curve.
Functional Assay: cAMP Measurement
This assay determines the effect of a compound on the intracellular levels of cAMP, providing a direct measure of its impact on adenylyl cyclase activity.
1. Cell Culture and Plating:
-
A suitable cell line stably expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
The cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
2. Compound Incubation:
-
The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then treated with increasing concentrations of this compound.
-
To stimulate adenylyl cyclase and create a measurable baseline of cAMP, forskolin is often added to the wells. The inhibitory effect of the Gi-coupled 5-HT1D receptor agonist will be measured as a reduction in the forskolin-stimulated cAMP levels.[8]
3. Cell Lysis and cAMP Detection:
-
After a specific incubation period (e.g., 30 minutes at room temperature), the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as those based on competitive binding principles (e.g., ELISA, HTRF, or AlphaScreen).[9]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the samples treated with this compound is determined from the standard curve.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of cAMP production) is calculated from the dose-response curve.
Figure 3: General workflow for a cell-based cAMP assay.
Conclusion
This compound is a potent and selective 5-HT1D receptor agonist. Its in vitro profile is characterized by high binding affinity for the guinea pig 5-HT1D receptor and functional inhibition of serotonin release. The primary mechanism of action of this compound is through the activation of Gi/o-coupled 5-HT1D receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Preclinical Profile of L-772405: A Selective 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for L-772405, a selective serotonin 5-HT1D receptor agonist. The information presented herein is intended to support further research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways.
Core Quantitative Data
The following tables summarize the in vitro binding affinity and functional activity of this compound at various serotonin receptor subtypes and transporters.
Table 1: Receptor and Transporter Binding Affinity of this compound
| Target | Species | Ki (nM) |
| 5-HT1D Receptor | Guinea Pig | 29[1] |
| 5-HT1B Receptor | Guinea Pig | 318[1] |
| 5-HT Transporter | Rat | > 1000[1] |
Table 2: Functional Activity of this compound
| Assay | Tissue/Cell Line | Parameter | Value (nM) |
| Potassium-Induced [3H]5-HT Outflow | Guinea Pig Cortical Slices | IC50 | 240[1] |
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for guinea pig 5-HT1B and 5-HT1D receptors, and the rat 5-HT transporter.
Methodology:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human cloned 5-HT1D or 5-HT1B receptors.
-
Radioligand: [3H]5-HT.
-
Assay Principle: Competition binding assay where increasing concentrations of this compound are used to displace the binding of a fixed concentration of [3H]5-HT to the receptor.
-
Incubation: Membranes, radioligand, and this compound are incubated together to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing bound radioligand, is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]5-HT (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Potassium-Induced [3H]5-HT Outflow
Objective: To assess the functional agonist activity of this compound at presynaptic 5-HT1D autoreceptors.
Methodology:
-
Tissue Preparation: Slices of guinea pig cerebral cortex are prepared.
-
Pre-labeling: The cortical slices are incubated with [3H]5-HT to label the presynaptic serotonin stores.
-
Superfusion: The pre-labeled slices are placed in a superfusion chamber and continuously perfused with physiological buffer.
-
Stimulation: The release of [3H]5-HT is induced by a high concentration of potassium (e.g., 25 mM KCl).
-
Drug Application: this compound is added to the superfusion buffer prior to and during the potassium stimulation.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals.
-
Detection: The amount of radioactivity in each fraction is determined by liquid scintillation counting to measure the amount of [3H]5-HT released.
-
Data Analysis: The inhibitory effect of this compound on potassium-induced [3H]5-HT outflow is quantified, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
5-HT1D Receptor Signaling Pathway
Activation of the 5-HT1D receptor, a member of the Gi/o-coupled receptor family, leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: 5-HT1D receptor signaling cascade.
Experimental Workflow for Functional Assay
The following diagram illustrates the key steps in the superfusion experiment to measure the effect of this compound on neurotransmitter release.
Caption: Workflow for the [3H]5-HT release assay.
Summary and Future Directions
The available preclinical data demonstrate that this compound is a potent and selective 5-HT1D receptor agonist with functional activity as an inhibitor of serotonin release from central neurons. These findings suggest its potential as a pharmacological tool to investigate the role of the 5-HT1D receptor in various physiological and pathological processes.
Further preclinical studies are warranted to fully characterize the profile of this compound. Specifically, in vivo efficacy studies in relevant animal models (e.g., models of migraine) and comprehensive pharmacokinetic (ADME) and toxicological assessments would be crucial to determine its potential for further development as a therapeutic agent.
References
The Role of 5-HT1D Receptors in Migraine Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. For decades, the serotonin (5-hydroxytryptamine, 5-HT) system has been a focal point of migraine research and therapeutic development. Among the numerous 5-HT receptor subtypes, the 5-HT1D receptor has emerged as a critical player in the pathophysiology of migraine and a key target for acute treatment. This technical guide provides an in-depth exploration of the role of 5-HT1D receptors in migraine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, signaling pathways, and pharmacological interventions related to this receptor, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this important therapeutic target.
The 5-HT1D Receptor: A Key Modulator in the Trigeminovascular System
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) predominantly located in the central nervous system (CNS), with significant expression in the trigeminal nerve pathways.[1] These pathways are intimately involved in the generation of migraine pain. Activation of 5-HT1D receptors has been shown to have a dual effect beneficial in aborting a migraine attack: inhibition of the release of pro-inflammatory neuropeptides and vasoconstriction of dilated cranial blood vessels.[1][2]
Triptans, a class of drugs that are agonists at both 5-HT1B and 5-HT1D receptors, have become the standard of care for the acute treatment of migraine.[2][3] Their efficacy underscores the importance of these receptors in migraine pathophysiology. While both subtypes contribute to the therapeutic effect, the 5-HT1D receptor is thought to primarily mediate the neural effects, while the 5-HT1B receptor is more involved in the vasoconstrictor action.[4]
Data Presentation: Quantitative Analysis of Ligand Interactions with the 5-HT1D Receptor
The affinity and functional activity of various ligands at the 5-HT1D receptor are crucial for understanding their therapeutic potential and for the development of new, more selective drugs. The following tables summarize key quantitative data for a range of agonists and antagonists.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Eletriptan | Human 5-HT1D | 0.92 | [5] |
| Sumatriptan | Human 5-HT1D | 6.58 | [5] |
| Naratriptan | Human 5-HT1D | - | - |
| Zolmitriptan | Human 5-HT1D | - | - |
| Rizatriptan | Human 5-HT1D | - | - |
| BRL-15572 (Antagonist) | Human 5-HT1D | - | [6] |
| GR-127935 (Antagonist) | Human 5-HT1D | - | [6] |
A hyphen (-) indicates that a specific value was not found in the provided search results.
| Ligand | Functional Activity (pD2 / pEC50) | Assay Type | Reference |
| Sumatriptan | pD2: 6.3 | Human Coronary Artery Contraction | [1] |
| BMS-181885 | pD2: 7.9 | Human Coronary Artery Contraction | [1] |
| 5-CT | - | - | - |
A hyphen (-) indicates that a specific value was not found in the provided search results.
Signaling Pathways of the 5-HT1D Receptor
The 5-HT1D receptor is coupled to inhibitory G proteins, specifically of the Gi/o family.[7][8] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a downstream signaling cascade that ultimately results in the modulation of neuronal activity and vascular tone.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP can have several cellular effects, including the modulation of ion channel activity and gene expression.
Furthermore, evidence suggests that 5-HT1B/1D receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, although the precise mechanisms and physiological relevance in the context of migraine are still under investigation.[10]
Figure 1: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1D receptor.[11][12][13]
Materials:
-
Membrane preparation from cells expressing human recombinant 5-HT1D receptors.
-
Radioligand (e.g., [3H]5-HT or a specific high-affinity radiolabeled antagonist).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (a high concentration of a known 5-HT1D ligand, e.g., 10 µM 5-HT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Dilute the membrane preparation, radioligand, and test compound to the desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
Radioligand at a fixed concentration (usually at or below its Kd value).
-
Membrane preparation.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Radioligand Binding Assay Workflow.
In Vivo Microdialysis for Neuropeptide Release
This protocol describes the use of in vivo microdialysis to measure the effect of a 5-HT1D agonist on the release of pro-inflammatory neuropeptides (e.g., CGRP) in the trigeminal system of an animal model.[14][15][16]
Materials:
-
Anesthetized animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
5-HT1D agonist.
-
Analytical method for neuropeptide quantification (e.g., ELISA or RIA).
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the desired brain region (e.g., the trigeminal nucleus caudalis).
-
Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neuropeptide release.
-
Drug Administration: Administer the 5-HT1D agonist systemically (e.g., via intravenous injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
Sample Analysis: Quantify the concentration of the neuropeptide of interest in the collected dialysate samples using a sensitive analytical method.
-
Data Analysis: Compare the neuropeptide concentrations in the samples collected before and after drug administration to determine the effect of the 5-HT1D agonist on neuropeptide release.
Figure 3: In Vivo Microdialysis Workflow.
Drug Development and Future Directions
The success of triptans has validated the 5-HT1B/1D receptors as effective targets for acute migraine treatment. However, the vasoconstrictor effects mediated by the 5-HT1B receptor limit their use in patients with cardiovascular comorbidities. This has driven the search for more selective 5-HT1D receptor agonists or compounds that target downstream neural mechanisms without causing vasoconstriction.
Future research in this area will likely focus on:
-
Developing highly selective 5-HT1D receptor agonists: To minimize off-target effects and improve the safety profile.
-
Investigating the role of 5-HT1D receptor antagonists: While agonists are the current standard, antagonists may have therapeutic potential in preventing or modulating migraine attacks.[17]
-
Elucidating the downstream signaling pathways: A more detailed understanding of the intracellular signaling cascades activated by 5-HT1D receptors could reveal novel targets for drug intervention.
-
Exploring the interplay with other receptor systems: The trigeminovascular system is complex, and understanding how 5-HT1D receptors interact with other receptors (e.g., CGRP receptors) could lead to combination therapies with enhanced efficacy.
Conclusion
The 5-HT1D receptor plays a pivotal role in the pathophysiology of migraine, primarily by modulating the activity of the trigeminal nervous system. Its activation by agonists like the triptans leads to the inhibition of pro-inflammatory neuropeptide release and cranial vasoconstriction, effectively aborting migraine attacks. The quantitative data on ligand binding and functional activity, coupled with a detailed understanding of the receptor's signaling pathways and robust experimental models, provide a strong foundation for the continued development of novel and improved therapies for this debilitating condition. As research progresses, a deeper understanding of the intricacies of 5-HT1D receptor function will undoubtedly pave the way for the next generation of anti-migraine therapeutics.
References
- 1. BMS-181885, a 5-HT1B/1D receptor ligand, in experimental models predictive of antimigraine activity and coronary side-effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 4. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of BACE1 Inhibitors
Introduction
Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is a key aspartic protease in the amyloidogenic pathway.[1][2] This pathway is implicated in the pathogenesis of Alzheimer's disease (AD). The sequential cleavage of the amyloid precursor protein (APP) by BACE1 and subsequently by γ-secretase results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[3][4] The Aβ42 isoform is particularly prone to aggregation, forming the senile plaques that are a hallmark of AD.[2] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of AD.[1][5]
These application notes provide detailed protocols for the in vitro evaluation of BACE1 inhibitors, focusing on a direct enzymatic assay and a cell-based assay to assess the compound's efficacy and cellular activity.
Quantitative Data for BACE1 Inhibitors
The following tables summarize the inhibitory activity of several representative BACE1 inhibitors. This data is essential for comparing the potency and selectivity of new chemical entities.
Table 1: In Vitro BACE1 Inhibitory Activity
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (µM) | Renin IC50 (µM) | Reference |
| Verubecestat (MK-8931) | 2.2 | 0.38 | >50 | >50 | [6] |
| Lanabecestat (AZD3293) | 11 | 10 | - | - | [7] |
| LY2886721 | 20.3 | 10.2 | >50 | >50 | [6] |
| BACE Inhibitor IV | 15 | 230 | 7.6 | >50 | [6] |
| β-Secretase Inhibitor | 25 | - | - | - | [8] |
| LY2811376 | 239-249 | >2500 | >50 | >50 | [7] |
Table 2: Cellular Activity of BACE1 Inhibitors in Aβ Production
| Compound | Cell Line | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Reference |
| Eli Lilly Compound | SH-SY5Y-APP695 | 1.88 | 3.55 | [9] |
| BACE Inhibitor IV | HEK293-APPNFEV | 29 (sAPPβ) | - | [6] |
| LY2811376 | - | 300 (EC50) | - | [7] |
Experimental Protocols
BACE1 Enzymatic Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a homogenous FRET-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human BACE1 enzyme.[10][11][12] The assay relies on a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a quantifiable increase in fluorescence.[10][12]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (BACE1 inhibitor)
-
BACE1 Stop Solution
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X stock of the BACE1 FRET substrate (e.g., 750 nM) in BACE1 assay buffer. Protect from light.[10]
-
Prepare a 3X stock of the BACE1 enzyme in BACE1 assay buffer.
-
Prepare serial dilutions of the test compound at 3X the final desired concentration in the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the 3X test compound dilution (or assay buffer for control wells) to the wells of the microplate.[10]
-
Add 10 µL of the 3X BACE1 substrate to all wells and mix gently.[10]
-
Initiate the reaction by adding 10 µL of the 3X BACE1 enzyme solution.[10]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[10]
-
For an endpoint assay, add 10 µL of BACE1 Stop Buffer to terminate the reaction.[10]
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission).[10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Aβ Production Assay
This protocol outlines a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ40 and Aβ42 in a cell-based model. Human neuroblastoma BE(2)-M17 or SH-SY5Y cells, or HEK293 cells stably expressing human APP, are suitable for this assay.[3][9]
Materials:
-
BE(2)-M17, SH-SY5Y, or HEK293-APP cell line
-
Cell culture medium and supplements
-
Test compound (BACE1 inhibitor)
-
Cell lysis buffer
-
Aβ40 and Aβ42 ELISA kits
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well. This will be used to measure secreted Aβ levels.
-
Lyse the cells in the plate using a suitable lysis buffer to determine cell viability or for intracellular Aβ measurement if desired.
-
-
Aβ Quantification (ELISA):
-
Perform an ELISA for Aβ40 and Aβ42 on the collected conditioned medium according to the manufacturer's instructions.
-
Briefly, this involves adding the samples to antibody-coated plates, followed by the addition of detection antibodies and a substrate to generate a colorimetric or chemiluminescent signal.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the Aβ standards provided in the ELISA kit.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.
-
Normalize the Aβ levels to a measure of cell viability (e.g., protein concentration from cell lysates) if necessary.
-
Plot the percent reduction in Aβ levels against the logarithm of the compound concentration to determine the IC50 value for Aβ production.
-
Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflows
References
- 1. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Beta-Secretase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for L-772405 in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the serotonin 1D (5-HT1D) receptor. Understanding its binding characteristics is crucial for its use as a research tool and in drug development. Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand like this compound for its target receptor. This document provides detailed application notes and protocols for utilizing this compound in receptor binding studies, specifically focusing on competitive radioligand binding assays.
Data Presentation
The binding affinity of this compound and related compounds for serotonin receptors is summarized in the table below. This data is essential for designing and interpreting receptor binding experiments.
| Compound | Receptor | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | 5-HT1D | Guinea Pig | 29 | - | [1] |
| This compound | 5-HT1B | Guinea Pig | 318 | - | [1] |
| This compound | 5-HT Transporter | Rat | >1000 | - | [1] |
| This compound | (Potassium-induced 5-HT outflow) | - | - | 240 | [1] |
| [3H]5-CT | 5-HT1D | - | 0.82 ± 0.1 (Kd) | - | [2] |
| [3H]5-HT | 5-HT1D | Human | 5.0 ± 1.0 (Kd) | - | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT1D Receptor
This protocol describes how to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]5-hydroxytryptamine, [3H]5-HT) from the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-HT.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1D agonist or antagonist (e.g., 10 µM 5-HT).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the human 5-HT1D receptor to near confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Assay Setup:
-
On a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [3H]5-HT + Binding Buffer.
-
Non-specific Binding: Receptor membranes + [3H]5-HT + excess unlabeled ligand (e.g., 10 µM 5-HT).
-
Test Compound (this compound): Receptor membranes + [3H]5-HT + varying concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
-
-
Incubation:
-
Add 50 µL of binding buffer to all wells.
-
Add 50 µL of the appropriate concentration of this compound, unlabeled 5-HT, or binding buffer to the respective wells.
-
Add 50 µL of [3H]5-HT (at a concentration near its Kd, e.g., 5 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells. The final assay volume is 250 µL.
-
Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with excess unlabeled ligand) from the total binding (CPM from wells with only radioligand) and from the CPM of each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Signaling Pathway of 5-HT1D Receptor
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4]
Caption: 5-HT1D Receptor Signaling Pathway
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1D receptor.
Caption: Workflow of a Competitive Binding Assay
References
Application Notes and Protocols for L-772405
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a potent and selective agonist for the 5-HT1D receptor. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound solutions in a research setting. The information is intended to guide researchers in designing and executing experiments involving this compound, ensuring solution stability and accurate results.
This compound Solution Preparation
The solubility of this compound in aqueous buffers is limited. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into the appropriate aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1][2][3][4]
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Grade | Notes |
| Dimethyl sulfoxide (DMSO) | Anhydrous/Molecular Biology Grade | High dissolving power for many organic compounds.[1][2][3][4] Hygroscopic; store desiccated. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a quantity of this compound equivalent to 0.01 moles.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Store: Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
This compound Solution Stability and Storage
Proper storage of this compound solutions is critical to maintain their integrity and activity. The stability of the compound in solution is influenced by factors such as the solvent, storage temperature, pH, and exposure to light.
Table 2: General Storage Recommendations for this compound Solutions
| Storage Condition | Stock Solution in DMSO | Diluted Aqueous Solution |
| Temperature | -20°C (up to 1 month) or -80°C (long-term) | Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. |
| Light | Protect from light (use amber vials) | Protect from light |
| Freeze-Thaw Cycles | Avoid repeated cycles | Not recommended |
While specific degradation pathways for this compound have not been extensively reported in the literature, compounds of this class can be susceptible to hydrolysis and oxidation.[5][6] The stability in aqueous solutions is pH-dependent for many compounds, with neutral to slightly acidic pH often providing better stability than basic conditions.[7][8][9][10]
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5][6][11]
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (e.g., UV lamp)
-
Heating block or oven
-
Analytical method for quantification (e.g., HPLC-UV)[12][13][14][15]
Procedure:
-
Sample Preparation: Prepare several aliquots of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the aliquots to various stress conditions:
-
Acid Hydrolysis: Add HCl to one aliquot and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to another aliquot and incubate at a controlled temperature.
-
Oxidation: Add H₂O₂ to a third aliquot and keep it at room temperature.
-
Thermal Degradation: Place an aliquot in a heating block or oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose an aliquot to a high-intensity light source.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV, to quantify the remaining this compound and detect the formation of any degradation products.
Signaling Pathway of this compound
This compound acts as an agonist at the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl sulfoxide CAS 67-68-5 | 102952 [merckmillipore.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials | AVESİS [avesis.usak.edu.tr]
L-772405: Application Notes and Protocols for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of L-772405, a selective 5-HT1D receptor agonist, for in vitro cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate, reproducible, and meaningful experimental results.
Introduction to this compound
This compound is a potent and selective agonist for the 5-hydroxytryptamine (serotonin) receptor 1D (5-HT1D). The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o signaling pathway. Activation of the 5-HT1D receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can influence a variety of cellular processes. Furthermore, signaling through Gi/o-coupled receptors can also impact other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions |
| Molecular Weight | 391.48 g/mol | - |
| Solubility | ≥ 13.96 mg/mL | Dimethyl Sulfoxide (DMSO) |
| Ki for guinea pig 5-HT1D receptor | 29 nM | Radioligand binding assay |
| IC50 for potassium-induced 5-HT outflow | 240 nM | - |
Preparing this compound Stock Solutions
Proper preparation of a stable and accurate stock solution is the foundational step for any in vitro experiment.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber or light-blocking microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.91 mg of the compound.
-
Solubilization: Transfer the weighed this compound powder into a sterile, light-blocking microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking cryovials.
-
Short-term storage (up to 1 week): Store the aliquots at 4°C, protected from light.
-
Long-term storage (up to 1 year): Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Protocols
The following are generalized protocols for common in vitro assays involving this compound. It is imperative to optimize these protocols for your specific cell line and experimental conditions.
General Cell Culture and Treatment
Workflow for Cell Treatment
-
Cell Seeding: Seed your cells of interest into the appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in your recommended complete growth medium.
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed, serum-free or low-serum medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose for your experimental system.
-
DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[1]
-
-
Cell Treatment:
-
Carefully aspirate the old culture medium from the cells.
-
Gently add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period, which should be optimized for the specific assay being performed.
-
cAMP Measurement Assay
This protocol provides a general guideline for measuring changes in intracellular cAMP levels following treatment with this compound. Commercially available cAMP assay kits (e.g., ELISA, TR-FRET, or luminescence-based) are recommended for this purpose.
Workflow for cAMP Assay
-
Cell Preparation: Seed cells in a 96-well plate and culture overnight.
-
Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) if necessary to prevent cAMP degradation.
-
To measure the inhibitory effect of this compound, stimulate the cells with an adenylyl cyclase activator, such as Forskolin, in the presence of varying concentrations of this compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection: Follow the specific instructions provided with your chosen commercial cAMP assay kit for cell lysis and the addition of detection reagents.
-
Data Analysis: Generate a cAMP standard curve and determine the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
MAPK (ERK1/2) Activation Assay
This protocol outlines a general method to assess the phosphorylation of ERK1/2, a key component of the MAPK pathway, in response to this compound treatment. Western blotting or cell-based ELISA kits are common methods for this analysis.
Workflow for MAPK (ERK1/2) Western Blot Assay
-
Cell Preparation: Seed cells in 6-well plates and culture until they reach the desired confluency. For some cell lines, serum starvation for a few hours to overnight prior to treatment may be necessary to reduce basal ERK1/2 phosphorylation.
-
Treatment: Treat cells with various concentrations of this compound for a time course (e.g., 5, 15, 30, 60 minutes) to determine the optimal time for ERK1/2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in activation compared to the vehicle control.
Signaling Pathway
5-HT1D Receptor Signaling Cascade
Activation of the 5-HT1D receptor by this compound leads to the dissociation of the heterotrimeric Gi/o protein into its α and βγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels and subsequent decreased activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of other signaling molecules, including components of the MAPK pathway, leading to a diverse range of cellular responses.[2][3][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no compound activity | - Compound degradation | - Use a fresh aliquot of the stock solution. Ensure proper storage conditions. |
| - Incorrect concentration | - Verify calculations and dilutions. Perform a dose-response curve. | |
| - Cell line does not express 5-HT1D | - Confirm receptor expression using RT-PCR, Western blot, or radioligand binding. | |
| High background in assays | - High basal signaling | - Serum-starve cells before treatment. Optimize cell density. |
| - Reagent issues | - Use fresh assay reagents and follow kit instructions carefully. | |
| Cell death or morphological changes | - DMSO toxicity | - Ensure the final DMSO concentration is below 0.5%. Run a DMSO toxicity curve for your specific cell line. |
| - Compound-induced cytotoxicity | - Perform a cell viability assay (e.g., MTT, trypan blue) in parallel. | |
| Inconsistent results | - Inconsistent cell passage number | - Use cells within a consistent and low passage number range. |
| - Pipetting errors | - Use calibrated pipettes and proper technique. | |
| - Variation in incubation times | - Ensure consistent timing for all treatment and incubation steps. |
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
These application notes are intended to serve as a comprehensive guide for the use of this compound in cell culture. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell systems.
References
Application Notes and Protocols for L-772405
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a potent and highly selective agonist for the human 5-hydroxytryptamine 1D (h5-HT1D) receptor. As a member of the G protein-coupled receptor (GPCR) family, the 5-HT1D receptor is a key target in neuropharmacology. This compound serves as a valuable research tool for investigating the physiological and pathological roles of this receptor, including its involvement in neurotransmitter release, vasoconstriction, and its potential therapeutic applications in conditions such as migraine and depression. These application notes provide detailed information on the recommended storage conditions, signaling pathways, and experimental protocols for the effective use of this compound in a laboratory setting.
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on supplier information.
Table 1: Recommended Storage Conditions for this compound (CAS: 177947-03-4)
| Form | Storage Temperature (Short-Term) | Storage Temperature (Long-Term) | Additional Recommendations |
| Solid Powder | 0 - 4 °C (days to weeks) | -20 °C (months to years) | Store in a dry, dark environment. |
| In Solution (e.g., DMSO) | 0 - 4 °C (days to weeks) | -20 °C (months) | Aliquot to avoid repeated freeze-thaw cycles. |
Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under standard shipping conditions.[1]
Signaling Pathway
This compound exerts its effects by selectively activating the 5-HT1D receptor, a G protein-coupled receptor primarily coupled to the Gαi subunit.[2][3] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade can modulate the release of various neurotransmitters, including serotonin itself, dopamine, and norepinephrine.[2]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments using this compound. It is essential to adapt these protocols to the specific requirements of the experimental system.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor
-
[3H]-5-HT (Radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the cell membranes, [3H]-5-HT (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value of this compound.
In Vivo Microdialysis for Neurotransmitter Release
This protocol can be used to assess the effect of this compound on neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
This compound
-
Vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Experimental animals (e.g., rats, mice)
Procedure:
-
Implant a microdialysis guide cannula into the target brain region of the animal using stereotaxic surgery and allow for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for a defined period post-administration.
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound.
Conclusion
This compound is a specific and valuable tool for the study of the 5-HT1D receptor. Adherence to the recommended storage conditions is paramount for preserving its efficacy. The provided signaling pathway information and experimental protocols offer a foundation for designing and executing robust experiments to further elucidate the role of the 5-HT1D receptor in health and disease. Researchers should always consult relevant literature and safety data sheets for the most current and detailed information before use.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Selective 5-HT1D Receptor Agonists in Animal Models
Disclaimer: Extensive literature searches for in vivo administration and experimental data specifically for L-772405 yielded limited publicly available information. Therefore, these application notes and protocols are based on the known mechanism of action of selective 5-HT1D receptor agonists and data from in vivo studies of other compounds in this class, such as sumatriptan and naratriptan. These notes are intended to provide a general framework for researchers and drug development professionals interested in the in vivo investigation of selective 5-HT1D agonists.
Introduction
This compound is a selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). Agonists of the 5-HT1D receptor are of significant interest in neuroscience research, particularly for their potential therapeutic applications in conditions like migraine.[1][2][3] These compounds are believed to exert their effects by modulating neurotransmission in the trigeminal nervous system.[1][3] This document provides an overview of the potential in vivo applications of selective 5-HT1D agonists and protocols for their administration in animal models.
Mechanism of Action
Selective 5-HT1D receptor agonists primarily act on presynaptic 5-HT1D autoreceptors located on serotonergic neurons. Activation of these G-protein coupled receptors leads to an inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately inhibits the release of serotonin and other neurotransmitters, such as calcitonin gene-related peptide (CGRP), from nerve terminals.[3] In the context of migraine, this inhibition of CGRP release in the trigeminal system is thought to be a key mechanism of action.[3]
Signaling Pathway of 5-HT1D Receptor Agonists
Caption: Proposed signaling pathway for 5-HT1D receptor agonists.
Animal Models
The selection of an appropriate animal model is crucial for the in vivo evaluation of selective 5-HT1D agonists. Given their primary proposed therapeutic application, models of migraine and trigeminal nociception are most relevant.
-
Trigeminal Nociception Models: These models in anesthetized rats or guinea pigs are commonly used to assess the effects of drugs on the trigeminal pain pathway.[1][4][5] One approach involves electrical or mechanical stimulation of the dura mater to evoke neuronal firing in the trigeminal nucleus caudalis, which can be measured using electrophysiology.[4]
-
Neurogenic Dural Inflammation Models: In these models, typically in guinea pigs or rats, neurogenic inflammation is induced in the dura mater, leading to plasma protein extravasation.[5] The ability of a test compound to inhibit this extravasation is a measure of its potential anti-migraine activity.[5]
Experimental Protocols
The following are generalized protocols for the in vivo administration of a selective 5-HT1D agonist in an animal model of trigeminal nociception.
Protocol 1: Intravenous Administration in Anesthetized Rats for Electrophysiological Recordings
Objective: To evaluate the effect of a selective 5-HT1D agonist on neuronal activity in the trigeminal nucleus caudalis following dural stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Selective 5-HT1D agonist (e.g., this compound)
-
Vehicle (e.g., saline, DMSO)
-
Stereotaxic frame
-
Recording microelectrodes
-
Stimulating electrode
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater and the trigeminal nucleus caudalis.
-
Insert a stimulating electrode to make contact with the dura mater and a recording microelectrode into the trigeminal nucleus caudalis.
-
Record baseline neuronal activity in response to electrical stimulation of the dura.
-
Administer the selective 5-HT1D agonist intravenously (i.v.) at various doses.
-
Record neuronal activity at set time points post-administration.
-
A vehicle control group should be run in parallel.
Experimental Workflow
Caption: General experimental workflow for in vivo electrophysiology.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Dose-Response Effect of a Selective 5-HT1D Agonist on Trigeminal Neuron Firing
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline Firing Rate (spikes/s) | Post-Treatment Firing Rate (spikes/s) | % Inhibition of Firing |
| Vehicle | - | 6 | 15.2 ± 1.8 | 14.9 ± 2.1 | 2.0 ± 1.5 |
| 5-HT1D Agonist | 0.1 | 6 | 14.8 ± 2.0 | 11.1 ± 1.7 | 25.0 ± 5.2 |
| 5-HT1D Agonist | 0.3 | 6 | 15.5 ± 1.9 | 7.6 ± 1.5 | 51.0 ± 6.8 |
| 5-HT1D Agonist | 1.0 | 6 | 15.1 ± 2.2 | 4.4 ± 1.2 | 70.8 ± 8.1 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Conclusion
References
- 1. The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT1 receptor subtypes in the modulation of pain and synaptic transmission in rat spinal superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of the 5HT1B/1D receptor agonist naratriptan on trigeminal versus spinal nociceptive responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay Using L-772405
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the serotonin 1D (5-HT1D) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Radioligand binding assays are a fundamental technique to characterize the interaction of ligands like this compound with their receptors. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1D receptor. This assay is critical for understanding its pharmacological profile and for the development of novel therapeutics targeting the serotonergic system.
The 5-HT1D receptor is coupled to a Gi/o protein. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate other signaling cascades, such as the MAPK/ERK pathway.
Data Presentation
The binding affinity of this compound and its selectivity for the 5-HT1D receptor are determined through competitive radioligand binding assays. In these assays, the ability of the unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor is measured. The data is typically presented as the inhibitor constant (Ki), which represents the affinity of the competitor for the receptor.
| Compound | Receptor | Species | Kᵢ (nM) |
| This compound | 5-HT1D | Guinea Pig | 29 |
| This compound | 5-HT1B | Guinea Pig | 318 |
| This compound | 5-HT Transporter | Rat | >1000 |
Table 1: Binding affinities of this compound for various targets. Data sourced from MedchemExpress.[1]
Mandatory Visualizations
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
I. Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [³H]5-Hydroxytryptamine ([³H]5-HT) with a specific activity of 20-30 Ci/mmol.
-
Competitor: this compound
-
Non-specific Binding Control: 10 µM 5-Hydroxytryptamine (Serotonin)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Ultima Gold™)
-
96-well microplates
-
Glass fiber filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester
-
Scintillation counter
II. Membrane Preparation
-
Culture CHO cells stably expressing the human 5-HT1D receptor to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
Store the membrane preparation in aliquots at -80°C.
III. Radioligand Binding Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]5-HT (at a final concentration of ~2-5 nM), and 100 µL of membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [³H]5-HT, and 100 µL of membrane preparation.
-
Competitor Binding: 50 µL of each this compound dilution, 50 µL of [³H]5-HT, and 100 µL of membrane preparation.
-
-
The final assay volume is 200 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through a 96-well GF/B filter plate pre-soaked in 0.5% PEI using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate under a lamp or in a low-temperature oven.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
IV. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
References
Application Notes and Protocols for Functional Assays of L-772405 at the 5-HT1D Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting functional assays to characterize the activity of L-772405, a selective 5-HT1D receptor agonist. The included methodologies cover radioligand binding, cAMP inhibition, and GTPγS binding assays, providing a comprehensive toolkit for assessing the potency and efficacy of this compound at the human 5-HT1D receptor.
Introduction to 5-HT1D Receptor and this compound
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) belonging to the serotonin receptor family.[1] It is primarily coupled to the Gi/o signaling pathway, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This receptor is a significant target for the development of therapeutics for conditions such as migraine.[3]
This compound is a known selective agonist for the 5-HT1D receptor.[4] Understanding its functional properties is crucial for elucidating its mechanism of action and therapeutic potential. The following protocols detail the necessary steps to quantify the binding affinity and functional activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound at the 5-HT1D receptor.
Table 1: Radioligand Binding Affinity
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| This compound | Guinea Pig 5-HT1D | [³H]5-HT | Brain tissue homogenate | 29[4] |
Table 2: Functional Potency and Efficacy
| Assay Type | Compound | Cell Line | Parameter | Value |
| 5-HT Outflow Inhibition | This compound | Guinea Pig Brain Slices | IC50 | 240 nM[4] |
Note: Further research is required to determine the EC50 and Emax of this compound in cAMP and GTPγS functional assays for the human 5-HT1D receptor.
Signaling Pathway of the 5-HT1D Receptor
Activation of the 5-HT1D receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
References
Application Notes and Protocols for L-772405 in Serotonin Pathway Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a potent and selective pharmacological tool for investigating the role of specific serotonin pathways in the central and peripheral nervous systems. Contrary to some initial classifications, extensive research has characterized this compound not as a 5-HT3 receptor partial agonist, but as a highly selective 5-HT1D receptor agonist .[1] This distinction is critical for the accurate design and interpretation of experiments. This document provides detailed application notes and protocols for the use of this compound in studying serotonin pathways through its well-established action on the 5-HT1D receptor.
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor family.[2][3] These receptors are primarily located in the central nervous system, particularly in the basal ganglia and cortex, where they function as terminal autoreceptors on serotonergic neurons, inhibiting the release of serotonin.[2][4] Activation of postsynaptic 5-HT1D receptors has also been implicated in various physiological processes, including locomotion, anxiety, and cerebral vasoconstriction.[2] this compound, with its high affinity and selectivity for the 5-HT1D receptor, serves as an invaluable probe for elucidating the specific functions of this receptor subtype in both health and disease.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the quantitative data for this compound, highlighting its selectivity for the 5-HT1D receptor.
| Parameter | Receptor/Transporter | Species | Value | Reference |
| Binding Affinity (Ki) | 5-HT1D Receptor | Guinea Pig | 29 nM | [1] |
| 5-HT1B Receptor | Guinea Pig | 318 nM | [1] | |
| Serotonin Transporter (SERT) | Rat | >1000 nM | [1] | |
| Functional Activity (IC50) | Inhibition of K+-induced 5-HT outflow | Guinea Pig Cortical Slices | 240 nM | [1] |
Note: The lower Ki value for the 5-HT1D receptor indicates a higher binding affinity compared to the 5-HT1B receptor and serotonin transporter, demonstrating its selectivity. The IC50 value reflects its functional potency as an agonist in inhibiting serotonin release.
Signaling Pathways
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon activation by an agonist such as this compound, it initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] Additionally, the activated G-protein subunits can modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[5]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on 5-HT1D receptors.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for the 5-HT1D receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 5. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-772405 in Central Nervous System Research: A Profile of a Selective 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Compound Classification: It is important to clarify that L-772405 is a selective serotonin 1D (5-HT1D) receptor agonist.[1] This document provides detailed application notes and protocols relevant to its function as such within central nervous system (CNS) research.
Introduction
This compound is a research chemical identified as a potent and selective agonist for the 5-HT1D receptor.[1] The serotonergic system, through its various receptors, plays a critical role in modulating a wide array of physiological and pathological processes within the CNS. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is primarily located in the brain and is involved in regulating the release of neurotransmitters, including serotonin itself.[2] As a presynaptic autoreceptor, its activation typically leads to the inhibition of serotonin release, thereby influencing mood, anxiety, and other neurological functions.[2] The most well-established therapeutic application for 5-HT1D receptor agonists is in the acute treatment of migraine, where they induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[3][4]
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1D receptors. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of downstream signaling pathways, ultimately resulting in the inhibition of neurotransmitter release from the presynaptic terminal.[2][5]
Quantitative Data
The following table summarizes the available quantitative data for this compound, providing key metrics for its receptor binding affinity and functional activity.
| Parameter | Value | Species/System | Reference |
| Ki (5-HT1D Receptor) | 29 nM | Guinea Pig | [1] |
| Ki (5-HT1B Receptor) | 318 nM | Guinea Pig | [1] |
| Ki (Serotonin Transporter) | > 1000 nM | Rat | [1] |
| IC50 (Potassium-induced 5-HT outflow) | 240 nM | Guinea Pig | [1] |
Note: The Ki value represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor. The IC50 value is the concentration of an inhibitor required to inhibit a biological process by 50%.[6]
Signaling Pathway
The signaling cascade initiated by the activation of the 5-HT1D receptor by an agonist like this compound is depicted below.
Figure 1. Simplified signaling pathway of the 5-HT1D receptor upon activation by an agonist such as this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in a CNS research setting.
Radioligand Binding Assay for 5-HT1D Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]5-HT)
-
This compound
-
Non-specific binding control (e.g., serotonin at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[6]
Functional Assay: cAMP Measurement
This protocol assesses the functional activity of this compound as an agonist by measuring its effect on intracellular cAMP levels.
Materials:
-
Cells expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Behavioral Assay: Assessment of Anxiolytic-like Effects
This protocol provides a general framework for evaluating the potential anxiolytic-like effects of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle control (e.g., saline or a suitable solvent)
-
Rodents (e.g., mice or rats)
-
Elevated Plus Maze or Light-Dark Box apparatus
-
Video tracking software
Procedure:
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection) at a predetermined time before testing.
-
Place the animal in the center of the Elevated Plus Maze or in the light compartment of the Light-Dark Box.
-
Allow the animal to explore the apparatus for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera and analyze the data using tracking software.
-
Key parameters to measure include the time spent in the open arms (Elevated Plus Maze) or the light compartment (Light-Dark Box), and the number of entries into these areas. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a CNS compound like this compound.
Figure 2. A representative workflow for the preclinical development of a CNS drug candidate like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1D receptor in the central nervous system. Its selectivity allows for the specific interrogation of this receptor subtype in various in vitro and in vivo models. The provided protocols and data serve as a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of targeting the 5-HT1D receptor for the treatment of CNS disorders. Further research is warranted to fully characterize the pharmacological profile and potential clinical applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-772405 Binding Affinity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with L-772405 binding affinity assays. The following information is designed to help troubleshoot common problems and provide standardized protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, a selective 5-HT1D receptor agonist.
Q1: I am observing high non-specific binding in my radioligand competition assay. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate determination of affinity values like Ki and IC50. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1][2]
Potential Causes and Solutions:
-
Radioligand Issues:
-
Concentration is too high: Using a radioligand concentration significantly above its Kd can increase NSB. Solution: Use a radioligand concentration at or below the Kd value for the 5-HT1D receptor.[1] For [3H]5-HT, a typical Kd is around 5.0 nM in human temporal cortex homogenates.[3]
-
Radioligand Purity: Impurities in the radioligand stock can contribute to high NSB. Solution: Ensure the radiochemical purity of your [3H]5-HT is greater than 90%.[1]
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding. Solution: While you cannot change the properties of [3H]5-HT, optimizing other assay conditions becomes more critical.
-
-
Membrane Preparation:
-
Too much protein: Excessive membrane protein can increase the number of non-specific binding sites. Solution: Titrate the amount of membrane protein in your assay. A typical range for receptor assays is 10-50 µg of protein per well.[1][4]
-
Inadequate homogenization and washing: Residual endogenous serotonin or other contaminants can interfere with the assay. Solution: Ensure thorough homogenization and washing of the membranes during preparation to remove interfering substances.[1]
-
-
Assay Conditions:
-
Suboptimal Blocking Agents: The absence or incorrect concentration of blocking agents can lead to high NSB. Solution: Incorporate Bovine Serum Albumin (BSA) into your assay buffer (typically 0.1% to 0.5%) to reduce binding to the assay tubes and filter plates.[5]
-
Inappropriate Incubation Time and Temperature: Prolonged incubation at higher temperatures can sometimes increase NSB. Solution: Optimize your incubation time and temperature. For 5-HT1D assays, incubation is often performed at 25-30°C for 60-90 minutes.[6]
-
Inefficient Washing: Insufficient washing will not adequately remove unbound radioligand. Solution: Increase the number of washes (typically 3-4 times) with ice-cold wash buffer.[6]
-
Filter Pre-treatment: The radioligand may bind to the filter paper itself. Solution: Pre-soak the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[1][7]
-
Q2: My specific binding signal is very low or absent. What could be the issue?
A2: A lack of specific binding can be due to several factors related to the receptor, radioligand, or assay conditions.
Potential Causes and Solutions:
-
Receptor Integrity:
-
Degraded or Inactive Receptors: Improper storage or handling of the membrane preparation can lead to receptor degradation. Solution: Store membrane preparations at -80°C in aliquots to avoid multiple freeze-thaw cycles. Include protease inhibitors during the membrane preparation process.[8]
-
Low Receptor Expression (Bmax): The cell line or tissue used may have a low density of 5-HT1D receptors. Solution: Use a cell line known to express high levels of the human 5-HT1D receptor. The expected Bmax for [3H]5-HT in human temporal cortex is approximately 96 fmol/mg protein.[3]
-
-
Radioligand Issues:
-
Degraded Radioligand: Improper storage can lead to the degradation of the radioligand. Solution: Store [3H]5-HT according to the manufacturer's instructions, typically at -20°C or below, and protect it from light. The presence of an antioxidant like ascorbic acid in the assay buffer can prevent oxidation of [3H]5-HT.[9]
-
Low Specific Activity: If the specific activity of the radioligand is too low, the signal may be undetectable, especially for receptors with low density. Solution: Use a radioligand with high specific activity.
-
-
Assay Conditions:
-
Incorrect Buffer Composition: The pH and ionic strength of the buffer can significantly impact receptor conformation and ligand binding. Solution: Use a buffer optimized for 5-HT1D receptor binding, such as 50 mM Tris-HCl, pH 7.4, with the addition of divalent cations like MgCl2 (e.g., 10 mM).[10]
-
Incubation Time Not at Equilibrium: If the incubation time is too short, the binding reaction may not have reached equilibrium. Solution: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.
-
Q3: The Ki value I calculated for this compound is different from the literature values. What could be the reason?
A3: Discrepancies in Ki values can arise from experimental variability and differences in assay conditions.
Potential Causes and Solutions:
-
Cheng-Prusoff Equation Parameters: The calculation of Ki from the IC50 value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is dependent on the accurate determination of the radioligand concentration ([L]) and its dissociation constant (Kd).
-
Inaccurate Kd value: The Kd of the radioligand should be determined under your specific experimental conditions through saturation binding experiments.
-
Inaccurate Radioligand Concentration: The concentration of the radioligand used in the competition assay must be accurately known.
-
-
Differences in Experimental Conditions:
-
Receptor Source: Ki values can vary between species (e.g., guinea pig vs. human) and between native tissue and recombinant cell lines.[1]
-
Buffer Composition: The presence of different ions or additives in the buffer can influence ligand binding.[11]
-
Temperature: Binding affinities are temperature-dependent. Ensure your assay temperature is consistent and reported.[11]
-
-
Data Analysis:
-
Inappropriate Curve Fitting: Use a non-linear regression model to fit your competition data and accurately determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding affinity assays.
Table 1: Binding Affinity of this compound
| Compound | Receptor/Transporter | Species | Preparation | Radioligand | Value | Unit | Reference |
| This compound | 5-HT1D | Guinea Pig | - | [3H]5-HT | 29 | Ki (nM) | [1] |
| This compound | 5-HT1B | Guinea Pig | - | [3H]5-HT | 318 | Ki (nM) | [1] |
| This compound | 5-HT Transporter | Rat | - | - | >1000 | Ki (nM) | [1] |
| This compound | - | - | - | - | 240 | IC50 (nM) | [1] |
Note: The IC50 value of 240 nM is for the decrease in potassium-induced outflow of 5-HT.
Table 2: Typical Parameters for [3H]5-HT Binding to Human 5-HT1D Receptors
| Parameter | Typical Value | Unit | Tissue/Cell Source | Reference |
| Kd | 5.0 ± 1.0 | nM | Human Temporal Cortex | [3] |
| Bmax | 96 ± 23 | fmol/mg protein | Human Temporal Cortex | [3] |
| Kd | 0.82 ± 0.1 | nM | Recombinant Cells | [12] |
Note: Kd and Bmax values can vary depending on the specific tissue or cell line used and the experimental conditions.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Human 5-HT1D Receptor
This protocol is adapted from standard procedures for preparing membranes for GPCR assays.[8][10][13]
-
Cell Lysis:
-
Harvest cells expressing the human 5-HT1D receptor.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).
-
Incubate on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the membrane pellet in ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Repeat the high-speed centrifugation step.
-
Repeat the wash step one more time.
-
-
Storage:
-
Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose).
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Protocol 2: [3H]5-HT Competition Binding Assay for this compound
This protocol outlines a filtration-based competition binding assay to determine the Ki of this compound for the human 5-HT1D receptor.[6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]5-HT at a final concentration at or below its Kd (e.g., 1-5 nM).
-
Competitor (this compound): Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT ligand (e.g., 10 µM 5-HT).
-
Membrane Preparation: Thaw the prepared 5-HT1D receptor-expressing membranes and dilute to the desired concentration in Assay Buffer (e.g., 20-40 µg protein/well).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]5-HT, 100 µL Membrane Preparation.
-
Non-specific Binding: 50 µL Non-specific Binding Control, 50 µL [3H]5-HT, 100 µL Membrane Preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL [3H]5-HT, 100 µL Membrane Preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Pre-soak a GF/B or GF/C filter plate with 0.3% PEI.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum to separate the bound from free radioligand.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]5-HT and Kd is its dissociation constant determined from saturation binding experiments.
-
Visualizations
Caption: Workflow for a typical this compound competition binding assay.
Caption: Simplified signaling pathway of the 5-HT1D receptor.
Caption: Decision tree for troubleshooting common binding assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of 3H-serotonin (5-HT) binding and effects on the phosphoinositides (PI) turnover in cultured C6 glioma and N2 neuroblastoma cells from rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. commonfund.nih.gov [commonfund.nih.gov]
- 9. Artifactual high-affinity and saturable binding of [3H]5-hydroxytryptamine induced by radioligand oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing L-772405 Concentration for Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of L-772405 for functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective 5-HT1D receptor agonist.[1] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[2][3][4] Activation of the 5-HT1D receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3][4]
Q2: What are the typical binding affinities of this compound?
A2: The binding affinity of this compound has been determined in various systems. For instance, in guinea pig brain tissue, it exhibits a Ki of 29 nM for the 5-HT1D receptor and a Ki of 318 nM for the 5-HT1B receptor, demonstrating its selectivity.[1]
Q3: Which cell lines are suitable for functional assays with this compound?
A3: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human 5-HT1D receptor are commonly used.[2] These cells provide a robust and specific system to study the effects of this compound on 5-HT1D receptor activation.
Q4: What is the recommended functional assay for this compound?
A4: A cAMP (cyclic adenosine monophosphate) inhibition assay is the most direct functional assay to measure the activity of this compound. Since the 5-HT1D receptor is Gi-coupled, its activation will lead to a decrease in intracellular cAMP levels.[2][3][4] To measure this decrease, intracellular cAMP levels are typically first stimulated with forskolin, an adenylyl cyclase activator.[5]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound concentration in functional assays.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal (No Inhibition of cAMP) | Cell health issues: Cells are not viable or healthy. | Ensure cells are healthy, within a low passage number, and have been cultured under optimal conditions. |
| Low receptor expression: The cell line does not express a sufficient number of 5-HT1D receptors. | Verify receptor expression using a validated method like radioligand binding or western blot. | |
| Inactive this compound: The compound may have degraded. | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C). | |
| Suboptimal forskolin concentration: The forskolin concentration may be too high or too low to achieve a suitable assay window. | Perform a forskolin dose-response experiment to determine the EC50 and use a concentration around the EC80 for subsequent experiments.[5] | |
| High Variability Between Replicates | Inconsistent cell seeding: Uneven cell distribution across the assay plate. | Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell monolayer. |
| Pipetting errors: Inaccurate or inconsistent liquid handling. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision. | |
| Edge effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experiments. Fill them with sterile buffer or media to minimize evaporation from adjacent wells. | |
| Unexpected Agonist-like Activity from Antagonists | Partial agonism: The antagonist may exhibit partial agonist activity at the 5-HT1D receptor. | This is a known pharmacological phenomenon. Characterize the intrinsic activity of the compound by performing a full dose-response curve. |
| Calculated EC50/IC50 Values Differ from Literature | Different assay conditions: Variations in cell type, receptor expression level, incubation time, and assay reagents can all affect the apparent potency of the compound. | Standardize all assay parameters and ensure they are consistent with the conditions reported in the literature if a direct comparison is desired. |
| Compound solubility issues: this compound may precipitate at higher concentrations. | Visually inspect solutions for any precipitation. The use of a small percentage of DMSO (typically ≤0.5%) in the final assay volume can aid solubility. |
Experimental Protocols
Key Experiment: cAMP Inhibition Assay for this compound
This protocol provides a general framework for determining the EC50 of this compound in a cell-based cAMP assay using a commercially available kit (e.g., HTRF, Lance, or AlphaScreen).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Forskolin
-
cAMP assay kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a white, opaque microplate at a pre-optimized density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forsklin (pre-determined to be around the EC80) to all wells (except for the negative control) and incubate for another pre-determined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Data Summary
| Compound | Receptor | Assay Type | Species | Value | Units |
| This compound | 5-HT1D | Binding Affinity (Ki) | Guinea Pig | 29 | nM |
| This compound | 5-HT1B | Binding Affinity (Ki) | Guinea Pig | 318 | nM |
| This compound | 5-HT Transporter | Binding Affinity (Ki) | Rat | >1000 | nM |
| This compound | N/A | Functional (IC50) | Guinea Pig | 240 | nM |
Note: The IC50 value of 240 nM for this compound was determined for its ability to decrease potassium-induced outflow of 5-HT.[1]
Visualizations
Signaling Pathway of the 5-HT1D Receptor
Caption: 5-HT1D receptor signaling cascade.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Common issues with L-772405 in cell-based assays
Welcome to the technical support center for L-772405. This resource is designed for researchers, scientists, and drug development professionals using this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the 5-hydroxytryptamine receptor 1D (5-HT1D) . It is a selective agonist for this receptor.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an agonist at the 5-HT1D receptor. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi subunit. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: What are the common cell-based assays used to characterize this compound activity?
A3: The most common cell-based assays for this compound and other 5-HT1D agonists include:
-
cAMP Assays: To measure the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon receptor activation.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the 5-HT1D receptor, often using a radiolabeled ligand in a competitive binding format.
-
Reporter Gene Assays: To measure the transcriptional changes downstream of 5-HT1D receptor activation.
-
Calcium Flux Assays: While the primary signaling is through Gαi, some GPCRs can also couple to other G proteins, and assessing calcium mobilization can provide insights into potential alternative signaling pathways.
Q4: What is the solubility of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Common Issues
Here are some common issues that researchers may encounter when using this compound in cell-based assays, along with potential causes and solutions.
Issue 1: No or Low Agonist Response in a cAMP Assay
-
Potential Cause 1: Low Receptor Expression in the Cell Line.
-
Solution: Ensure that the cell line used expresses a sufficient level of the 5-HT1D receptor. This can be verified by qPCR, western blot, or a receptor binding assay with a known radioligand. If expression is low, consider using a cell line that has been engineered to overexpress the 5-HT1D receptor.
-
-
Potential Cause 2: Incorrect Assay Conditions.
-
Solution: Optimize the assay parameters, including cell density, stimulation time with this compound, and the concentration of forskolin (if used to stimulate adenylyl cyclase). A time-course and dose-response experiment should be performed to determine the optimal conditions.
-
-
Potential Cause 3: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: High Variability in Assay Results
-
Potential Cause 1: Inconsistent Cell Plating.
-
Solution: Ensure a homogenous cell suspension and use a consistent cell seeding density across all wells of the assay plate. Edge effects can be minimized by not using the outer wells of the plate or by filling them with a buffer or media.
-
-
Potential Cause 2: this compound Precipitation in Cell Culture Medium.
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous solutions. When diluting the DMSO stock solution into the cell culture medium, ensure rapid and thorough mixing. Visually inspect the medium for any signs of precipitation. If precipitation is suspected, try using a lower final concentration of this compound or a different formulation with solubility enhancers, if available.
-
Issue 3: Unexpected Off-Target Effects
-
Potential Cause 1: Cross-Reactivity with other 5-HT Receptors.
-
Solution: this compound has a higher affinity for the 5-HT1D receptor but also shows some affinity for the 5-HT1B receptor. If your cell line expresses both receptors, the observed effects may be a combination of activating both subtypes. To dissect the specific contribution of the 5-HT1D receptor, you can use a selective 5-HT1B antagonist in parallel with this compound or use a cell line that only expresses the 5-HT1D receptor.
-
-
Potential Cause 2: Cytotoxicity at High Concentrations.
-
Solution: High concentrations of this compound or the DMSO solvent may induce cytotoxicity, leading to confounding results. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH release, or cell viability stain) to determine the non-toxic concentration range of this compound in your specific cell line.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Ki (5-HT1D Receptor) | 29 nM | Guinea Pig | [1] |
| Ki (5-HT1B Receptor) | 318 nM | Guinea Pig | [1] |
| IC50 (Potassium-induced 5-HT outflow) | 240 nM | - | [1] |
Experimental Protocols
cAMP Inhibition Assay
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a cell line expressing the 5-HT1D receptor.
Materials:
-
Cells stably expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Plating: Seed the cells into the assay plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (typically around its EC80).
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin solution to all wells (except for the basal control) and incubate for a further optimized time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1D receptor
-
Radiolabeled 5-HT1D ligand (e.g., [³H]-GR125743)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT1D ligand like serotonin)
-
Binding buffer
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and a serial dilution of this compound. For total binding wells, add only buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: 5-HT1D Receptor Signaling Pathway
Caption: Troubleshooting Low Agonist Response
Caption: Workflow for cAMP Inhibition Assay
References
Technical Support Center: Improving Reproducibility of Experiments with L-772405
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with L-772405, a selective 5-HT1D receptor agonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the serotonin 1D (5-HT1D) receptor. Its primary mechanism of action is to bind to and activate 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). This activation can lead to various downstream cellular responses, including the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Q2: What are the key research applications for this compound?
A2: this compound is primarily used in research to investigate the role of the 5-HT1D receptor in various physiological processes. Common applications include studying its potential as a therapeutic agent for migraines, exploring its effects on neurotransmitter release, and investigating its role in the central nervous system.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C for months to years. For short-term storage, it can be kept at 0-4°C for days to weeks. It is recommended to protect the compound from light. Stock solutions are typically prepared in DMSO.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For aqueous-based assays, it is crucial to first dissolve the compound in DMSO and then dilute it in the appropriate aqueous buffer. Ensure the final DMSO concentration is low enough to not affect your experimental system (typically <0.5%).
II. Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
A. In Vitro Assays
Problem 1: Low or no response in a functional cell-based assay (e.g., cAMP assay).
-
Possible Cause 1: Inappropriate Cell Line. The cell line used may not express the 5-HT1D receptor or may express it at very low levels.
-
Solution: Confirm 5-HT1D receptor expression in your chosen cell line using techniques like RT-PCR, western blot, or a radioligand binding assay with a known 5-HT1D ligand. Consider using a cell line recombinantly expressing the human 5-HT1D receptor, such as Chinese Hamster Ovary (CHO) cells.
-
-
Possible Cause 2: Incorrect Assay Conditions. The concentration of this compound, incubation time, or other assay parameters may not be optimal.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for this compound. Optimize incubation time by performing a time-course experiment. Ensure other assay components, such as the concentration of forskolin in a cAMP assay, are also optimized for your specific cell line.
-
-
Possible Cause 3: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 4: G-protein Coupling. The 5-HT1D receptor is typically coupled to Gi/o proteins, which inhibit adenylyl cyclase. If your assay is not designed to measure a decrease in cAMP, you may not see a response.
-
Solution: For Gi/o-coupled receptors, a common method is to stimulate the cells with forskolin to increase basal cAMP levels and then measure the ability of this compound to inhibit this forskolin-stimulated cAMP production.
-
Problem 2: High background or non-specific binding in a radioligand binding assay.
-
Possible Cause 1: Inappropriate Radioligand Concentration. The concentration of the radioligand may be too high, leading to increased non-specific binding.
-
Solution: Use a radioligand concentration that is at or below its Kd for the 5-HT1D receptor.
-
-
Possible Cause 2: Insufficient Blocking. The assay buffer may not contain adequate blocking agents.
-
Solution: Include a cocktail of antagonists for other serotonin receptor subtypes present in your tissue/cell preparation to minimize binding to off-target sites. For example, when using [3H]5-HT, other 5-HT receptor subtypes should be blocked.
-
-
Possible Cause 3: Inadequate Washing. Insufficient washing of the filters after incubation can lead to high background.
-
Solution: Optimize the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
-
B. In Vivo Studies
Problem 3: Lack of a clear in vivo effect after administration of this compound.
-
Possible Cause 1: Poor Bioavailability or Brain Penetration. this compound may have low oral bioavailability or may not efficiently cross the blood-brain barrier.
-
Solution: Consider alternative routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. To bypass the blood-brain barrier for central nervous system studies, direct administration via intracerebroventricular (i.c.v.) injection or local infusion via microdialysis can be employed.
-
-
Possible Cause 2: Inappropriate Dosing. The dose of this compound may be too low to elicit a response.
-
Solution: Conduct a dose-response study to determine the optimal dose for your desired effect. Review literature for doses of similar 5-HT1D agonists used in comparable in vivo models.
-
-
Possible Cause 3: Rapid Metabolism. this compound may be rapidly metabolized in vivo, leading to a short duration of action.
-
Solution: Investigate the pharmacokinetic profile of this compound in your animal model to determine its half-life and optimal dosing regimen.
-
III. Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT1D | Guinea Pig | 29 | [2] |
| 5-HT1B | Guinea Pig | 318 | [2] |
| 5-HT Transporter | Rat | >1000 | [2] |
Table 2: Functional Activity (IC50) of this compound
| Assay | Species/System | IC50 (nM) | Reference |
| Potassium-induced 5-HT outflow | Guinea Pig | 240 | [2] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. Radioligand Binding Assay (Competition)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor using a competition binding assay with a radiolabeled ligand (e.g., [3H]5-HT).
Materials:
-
Cell membranes expressing the 5-HT1D receptor (e.g., from CHO cells)
-
Radioligand: [3H]5-HT
-
Non-labeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a non-labeled 5-HT1D ligand (for non-specific binding).
-
[3H]5-HT at a concentration close to its Kd.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
B. Functional Cell-Based Assay (cAMP Assay)
This protocol outlines a method to measure the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1D receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1D receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Seed the CHO-5-HT1D cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare a dilution series of this compound in assay buffer.
-
Add this compound to the cells at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
V. Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at the 5-HT1D receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding competition assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low response in functional assays.
References
Technical Support Center: Interpreting Unexpected Results with Farnesyltransferase Inhibitors
A Note on L-772405: Initial inquiries regarding this compound have indicated a potential confusion in its primary mechanism of action. Publicly available scientific literature predominantly identifies this compound as a selective 5-HT1D receptor agonist. This technical guide will therefore focus on the broader class of farnesyltransferase inhibitors (FTIs), addressing common and unexpected results observed with well-characterized compounds such as L-744,832 and Tipifarnib (R115777).
Frequently Asked Questions (FAQs)
Q1: Why am I observing anti-proliferative effects of an FTI in a cell line with wild-type (non-mutated) Ras?
A1: This is a well-documented phenomenon. While FTIs were initially developed to target oncogenic Ras, their anti-tumor effects are not solely dependent on the presence of a Ras mutation.[1] Several other farnesylated proteins, critical for cell growth and survival, are also inhibited by FTIs. One key protein is RhoB, a member of the Rho family of small GTPases. Inhibition of RhoB farnesylation and its subsequent alternative modification (geranylgeranylation) has been shown to lead to growth inhibition and apoptosis.[2] Therefore, the anti-proliferative effects you are observing may be mediated by these "off-target" effects on other farnesylated proteins.
Q2: My FTI treatment is leading to G2/M phase cell cycle arrest instead of the expected G1 arrest. Is this normal?
A2: Yes, this is a plausible outcome. Treatment with FTIs, such as L-744,832, has been shown to induce an accumulation of cells in the G2/M phase of the cell cycle.[3][4] This effect is often associated with an increase in cyclin B1/cdc2 kinase activity.[4][5] This suggests that in some cell lines, FTIs can interfere with mitotic progression.
Q3: I'm not seeing any effect of the FTI on K-Ras processing, but I still observe a cellular response. Why is this?
A3: This is a critical observation related to the mechanism of resistance to FTIs. While H-Ras is solely farnesylated, K-Ras and N-Ras can undergo an alternative post-translational modification called geranylgeranylation, catalyzed by the enzyme geranylgeranyltransferase I (GGTase I).[6] When farnesyltransferase is inhibited, these Ras isoforms can still be prenylated by GGTase I, allowing them to localize to the cell membrane and remain active.[7] The cellular response you are observing is likely due to the inhibition of other farnesylated proteins that are not substrates for GGTase I.[4][5]
Q4: Are there any known off-target effects of FTIs that could explain unexpected signaling pathway alterations?
A4: Yes. Besides the effects on other farnesylated proteins, some FTIs have been shown to impact other signaling pathways. For instance, some FTIs can inhibit the mTOR/p70s6k signaling pathway, which is a key regulator of cell growth and proliferation. This effect may be independent of Ras inhibition.
Troubleshooting Guides
Q1: My FTI is not showing the expected potency in my cell-based assay. What are the possible reasons and how can I troubleshoot this?
A1: Several factors could contribute to lower-than-expected potency. Here is a troubleshooting workflow:
-
Compound Integrity and Concentration:
-
Action: Verify the identity and purity of your FTI compound using analytical methods like LC-MS or NMR. Ensure accurate calculation of the final concentration in your working solutions.
-
Rationale: Degradation or incorrect concentration of the inhibitor is a common source of experimental variability.
-
-
Alternative Prenylation:
-
Action: If you are working with cell lines expressing K-Ras or N-Ras, consider the possibility of alternative prenylation. You can test this by co-administering a geranylgeranyltransferase inhibitor (GGTI) along with your FTI.
-
Rationale: As mentioned in the FAQs, K-Ras and N-Ras can be geranylgeranylated when farnesylation is blocked, thus circumventing the inhibitory effect of the FTI.[6][7]
-
-
Cell Line Sensitivity:
-
Action: Perform a dose-response curve with a wider range of concentrations. It is also advisable to test the FTI in a panel of cell lines with varying Ras mutation status and expression levels of other farnesylated proteins.
-
Rationale: Different cell lines can exhibit varying sensitivity to FTIs due to differences in their genetic background and signaling pathway dependencies.[4][5]
-
-
Assay-Specific Issues:
-
Action: Review your experimental protocol. For instance, in an in vitro farnesyltransferase assay, ensure the optimal concentration of both farnesyl pyrophosphate (FPP) and the protein substrate.
-
Rationale: The inhibitory effect of a competitive inhibitor can be overcome by high substrate concentrations.
-
Q2: I am observing significant cytotoxicity in my control (non-cancerous) cell line. How can I mitigate this?
A2: While FTIs generally exhibit a therapeutic window, off-target effects can lead to toxicity in normal cells.
-
Concentration and Exposure Time:
-
Action: Reduce the concentration of the FTI and/or the duration of exposure. A time-course experiment can help determine the optimal window for observing anti-cancer effects with minimal toxicity to normal cells.
-
Rationale: Cytotoxicity is often dose- and time-dependent.
-
-
Intermittent Dosing:
-
Action: If your experimental setup allows (e.g., in vivo studies), consider an intermittent dosing schedule.
-
Rationale: Preclinical and clinical studies have shown that intermittent dosing of FTIs like Tipifarnib (R115777) can be better tolerated while still maintaining efficacy.[8]
-
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Farnesyltransferase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Tipifarnib (R115777) | Farnesyltransferase | 0.5 - 7.9 | Various Cancer Cell Lines | [9] |
| L-744,832 | Farnesyltransferase | ~1.5 - 25 | Pancreatic Cancer Cell Lines | [4][5] |
Table 2: Common Unexpected Effects of Farnesyltransferase Inhibitors
| Unexpected Effect | Potential Mechanism | Key FTI Examples | References |
| Activity in wt-Ras cells | Inhibition of other farnesylated proteins (e.g., RhoB) | L-744,832, Tipifarnib (R115777) | [1][2] |
| G2/M Cell Cycle Arrest | Altered cyclin B1/cdc2 kinase activity | L-744,832 | [3][4][5] |
| Resistance in K-Ras/N-Ras mutants | Alternative prenylation (geranylgeranylation) | General FTI characteristic | [6][7] |
| Myelosuppression | Inhibition of hematopoiesis | Tipifarnib (R115777) | [10] |
Experimental Protocols
Protocol: In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol is based on a generic fluorescence-based assay for screening FTase inhibitors.[11][12]
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (FTI) at various concentrations
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the FTI in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the FTI in assay buffer.
-
Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add:
-
x µL of assay buffer
-
y µL of FTI dilution (or vehicle control)
-
z µL of FTase solution
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a mixture of FPP and the dansylated peptide substrate to each well to start the reaction.
-
The final volume should be consistent across all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity again.
-
-
Data Analysis:
-
Subtract the time-zero reading from the final reading for each well.
-
Calculate the percent inhibition for each FTI concentration relative to the vehicle control.
-
Plot the percent inhibition against the FTI concentration and determine the IC50 value.
-
Visualizations
Caption: Ras signaling pathway and the mechanism of FTI inhibition.
Caption: Troubleshooting workflow for low FTI potency.
Caption: Logical relationships of FTI effects and resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent dosing of the farnesyl transferase inhibitor tipifarnib (R115777) in advanced malignant solid tumors: a phase I California Cancer Consortium Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of the farnesyl transferase inhibitor R115777 in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the farnesyl transferase inhibitor R115777 on normal and leukemic hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
L-772405 In-Solution Stability: A Technical Guide
Disclaimer: Publicly available, quantitative stability and shelf-life data for L-772405 in solution is limited. This guide provides general best practices for the handling and storage of research compounds of this nature. Researchers should always perform their own stability assessments for their specific experimental conditions.
This technical support center provides a centralized resource for researchers, scientists, and drug development professionals working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when preparing, storing, and utilizing solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect solutions from light, especially if the compound has known photosensitivity.
Q3: What is the expected shelf life of this compound in solution?
A3: The shelf life of this compound in solution has not been definitively established in publicly available data. As a general guideline for research compounds, it is advisable to use freshly prepared solutions whenever possible. If long-term storage is necessary, aliquot and store at -80°C. It is best practice to qualify the activity of the compound after prolonged storage and before critical experiments.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Storing solutions of this compound at room temperature or 4°C for extended periods is not recommended due to the increased risk of chemical degradation and microbial contamination. For short-term storage (e.g., during the course of an experiment), keeping the solution on ice and protected from light is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Change in temperature or pH.- Interaction with components of the buffer. | - Try a different solvent or a co-solvent system (e.g., DMSO/PBS).- Gently warm the solution or use sonication to redissolve.- Prepare a more dilute solution.- Ensure the pH of the buffer is compatible with the compound.- Filter the solution through a 0.22 µm filter to remove any precipitate before use. |
| Discoloration of Solution | - Degradation of the compound.- Oxidation.- Contamination. | - Prepare a fresh solution.- Store solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.- Use high-purity solvents and sterile techniques to avoid contamination. |
| Loss of Biological Activity | - Degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures).- Adsorption to plasticware. | - Prepare a fresh stock solution from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use low-adhesion microplates and centrifuge tubes.- Perform a dose-response experiment to confirm the activity of the current stock solution. |
Experimental Workflow and Diagrams
General Workflow for Preparing and Storing Stock Solutions
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Logic for Solution Instability
Caption: Troubleshooting flowchart for this compound solution instability.
How to minimize non-specific binding of L-772405
Welcome to the Technical Support Center. This guide is designed to help you minimize non-specific binding of L-772405 in your experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound is a selective 5-hydroxytryptamine (5-HT) receptor agonist.[1][2] Its primary target is the 5-HT1D receptor.[1][3] It displays significantly higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor and the 5-HT transporter, making it a valuable tool for studying the specific roles of the 5-HT1D subtype.[1]
Q2: What is non-specific binding and why is it a concern for this compound?
Non-specific binding (NSB) is the interaction of a compound, such as this compound, with molecules or surfaces other than its intended target.[4] This can lead to high background noise in assays, which reduces the signal-to-noise ratio and can obscure the true specific binding signal.[5][6] For this compound, which is a small molecule, NSB can occur due to hydrophobic interactions, electrostatic forces, or binding to other cellular components, leading to an overestimation of binding and inaccurate calculation of binding affinities.[7][8]
Q3: How can I detect and quantify non-specific binding in my this compound assay?
To determine the level of non-specific binding, you should include control wells where a high concentration of an unlabeled competitor ligand is added along with your labeled this compound. This competitor will saturate the specific 5-HT1D receptors, so any remaining binding of the labeled this compound is considered non-specific. The specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the competitor).
Q4: What are the most common causes of high non-specific binding for small molecules like this compound?
Common causes include:
-
Hydrophobic Interactions : Lipophilic compounds can stick to plastic surfaces (e.g., assay plates) and other hydrophobic molecules.[7]
-
Electrostatic Interactions : Charged molecules can interact with oppositely charged surfaces or proteins.[7][9]
-
Insufficient Blocking : Unoccupied sites on the assay surface can bind the compound non-specifically.[6][10][11]
-
Inappropriate Assay Conditions : Suboptimal pH, ionic strength, or temperature can promote non-specific interactions.[5][9]
-
Compound Aggregation : At high concentrations, small molecules can form aggregates that bind non-specifically.
Q5: What general strategies can I use to reduce non-specific binding of this compound?
Several strategies can be employed:
-
Optimize Blocking Agents : Use proteins like Bovine Serum Albumin (BSA) or casein to block unoccupied sites on your assay plate.[6][12][13]
-
Adjust Buffer Composition : Increase the salt concentration (e.g., NaCl) to disrupt electrostatic interactions or adjust the pH.[7][9]
-
Include Surfactants : Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can reduce hydrophobic interactions.[7][9][14]
-
Optimize Washing Steps : Increase the number, duration, or vigor of wash steps to remove unbound or weakly bound compound.[11][12]
-
Lower Compound Concentration : If possible, work at the lowest effective concentration of this compound to minimize NSB.
Troubleshooting Guide
This section provides a structured approach to troubleshooting high non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. swordbio.com [swordbio.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
Technical Support Center: Validating L-772405 Activity in a New Experimental Setup
Technical Support Center: Validating L-77240E405 Activity
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for validating the activity of L-772405, a selective 5-HT1D receptor agonist, in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the serotonin 1D (5-HT1D) receptor.[1] Its primary mechanism of action is to bind to and activate the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the expected binding affinities (Ki) and functional potencies (IC50/EC50) for this compound?
A2: The binding affinity and functional potency of this compound can vary depending on the experimental conditions and the species from which the receptor is derived. Reported values are summarized in the table below.
| Parameter | Receptor/System | Value (nM) |
| Ki | Guinea pig 5-HT1D receptor | 29[1] |
| Ki | Guinea pig 5-HT1B receptor | 318[1] |
| Ki | Rat 5-HT transporter | >1000[1] |
| IC50 | Potassium-induced 5-HT outflow | 240[1] |
Q3: Which cell lines are suitable for expressing the 5-HT1D receptor for in vitro assays?
A3: Chinese Hamster Ovary (CHO) cells are a commonly used and suitable host for the stable or transient expression of recombinant 5-HT1D receptors.[3][4] HEK293 cells are also a viable option. It is crucial to validate receptor expression and function in the chosen cell line.
Q4: What are the key signaling pathways activated by the 5-HT1D receptor?
A4: The 5-HT1D receptor is primarily coupled to the Gi/o family of G-proteins. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
5-HT1D Receptor Signaling Pathway
Troubleshooting Guides
Issue 1: Low or No Agonist Response in Functional Assay
Potential Causes & Solutions
| Cause | Troubleshooting Step |
| Low Receptor Expression: The cell line may not be expressing a sufficient number of 5-HT1D receptors on the cell surface. | - Validate Receptor Expression: Use techniques like Western Blot, ELISA, or flow cytometry with a tagged receptor to confirm expression levels.[5][6] - Select a High-Expressing Clone: If using a stably transfected cell line, screen multiple clones to identify one with robust receptor expression. |
| Inefficient G-protein Coupling: The expressed receptor may not be efficiently coupling to the endogenous Gi/o proteins in the host cell line. | - Use a Promiscuous G-protein: Consider co-transfecting a promiscuous G-protein, such as Gα15 or Gα16, to enhance coupling to downstream signaling pathways. |
| Incorrect Assay Conditions: The concentration of forskolin (if used to stimulate adenylyl cyclase) or the incubation times may not be optimal. | - Optimize Forskolin Concentration: Perform a dose-response curve for forskolin to determine the EC80 concentration for your specific cell line. This will provide a sufficient window to observe inhibition. - Optimize Incubation Times: Test different pre-incubation and stimulation times to ensure the reaction reaches equilibrium. |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | - Verify Compound Integrity: Use a fresh stock of this compound. Confirm its identity and purity via analytical methods if possible. |
| Cell Health Issues: Cells may be unhealthy, leading to a blunted response. | - Check Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay. - Use Low Passage Number Cells: High passage numbers can lead to genetic drift and altered cellular responses. |
Issue 2: High Variability Between Replicates
Potential Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | - Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell number in each well. - Use a Repeater Pipette: For plating, a repeater pipette can improve consistency. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability. | - Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. - Use Low-Retention Pipette Tips: This can be particularly important when working with small volumes of compounds. |
| Edge Effects: Wells on the outer edges of the plate can be prone to evaporation and temperature fluctuations, leading to variability. | - Avoid Using Outer Wells: If possible, fill the outer wells with sterile PBS or media and do not use them for experimental samples. - Ensure Proper Plate Sealing: Use high-quality plate seals to minimize evaporation. |
| Incomplete Cell Lysis: If the assay requires cell lysis to measure intracellular cAMP, incomplete lysis will lead to an underestimation of the signal. | - Optimize Lysis Buffer and Incubation: Ensure the lysis buffer is compatible with your assay and that the incubation time is sufficient for complete cell lysis. |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
CHO or HEK293 cell membranes expressing the human 5-HT1D receptor.
-
[3H]-5-HT (radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]-5-HT (typically at its Kd concentration).
-
Varying concentrations of this compound or vehicle for total binding.
-
For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Binding Affinities of L-772405 and Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro binding affinities of two prominent serotonin receptor agonists, L-772405 and sumatriptan, with a focus on their interactions with 5-HT1B and 5-HT1D receptors. The information presented herein is intended to support research and development efforts in the field of pharmacology and drug discovery.
Introduction
This compound is recognized as a selective 5-HT1D receptor agonist.[1] In contrast, sumatriptan is a well-established anti-migraine agent that acts as an agonist at both 5-HT1B and 5-HT1D receptors.[2] Understanding the nuanced differences in their binding profiles is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide synthesizes available in vitro binding data to facilitate a direct comparison.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki and Kd) of this compound and sumatriptan for human 5-HT1B and 5-HT1D receptors. Lower Ki/Kd values are indicative of higher binding affinity.
| Compound | Receptor | Species | Affinity (Ki/Kd in nM) |
| This compound | 5-HT1B | Guinea Pig | Ki: 318[1] |
| 5-HT1D | Guinea Pig | Ki: 29[1] | |
| Sumatriptan | 5-HT1B | Human | Ki: 27[2] |
| Human | Kd: 11.07[3] | ||
| 5-HT1D | Human | Ki: 17[2] | |
| Human | Kd: 6.58[3] |
Note: The binding affinity data for this compound presented here is for guinea pig receptors. While this data indicates a selectivity for the 5-HT1D receptor, direct comparison with the human receptor data for sumatriptan should be made with this species difference in mind.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a representative protocol for such an assay, based on standard methodologies in the field.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Stably transfected cells (e.g., CHO or HeLa cells) expressing the human 5-HT1B or 5-HT1D receptor are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [3H]5-HT or a specific tritiated antagonist), and varying concentrations of the unlabeled test compound (this compound or sumatriptan).
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Activation of 5-HT1B and 5-HT1D receptors by agonists like this compound and sumatriptan initiates a cascade of intracellular events. These receptors are coupled to inhibitory G-proteins (Gi/Go), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, these receptors have been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways.
Figure 1. 5-HT1B/1D Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for determining and comparing the in vitro binding affinities of test compounds.
Figure 2. In Vitro Binding Affinity Experimental Workflow.
Conclusion
The available in vitro data indicates that sumatriptan is a potent agonist at both human 5-HT1B and 5-HT1D receptors. This compound, based on data from guinea pig receptors, demonstrates selectivity for the 5-HT1D receptor. This distinction in binding profiles may have significant implications for the therapeutic applications and side-effect profiles of these compounds. Further studies utilizing human receptors are warranted to provide a more direct and definitive comparison of the binding affinity of this compound. The methodologies and pathway information provided in this guide offer a framework for such future investigations.
References
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-272183, a selective 5-HT1A, 5-HT1B and 5-HT1D receptor antagonist in native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-772405 and Other Selective 5-HT1D Agonists for Researchers
This guide provides a detailed comparison of the selective 5-HT1D receptor agonist L-772405 with other notable selective agonists, L-775,606 and PNU-109291. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties supported by experimental data.
Introduction to 5-HT1D Receptor Agonists
The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in neuroscience research and drug development, particularly for the treatment of migraine.[1] Agonists of this receptor are believed to exert their therapeutic effects by inhibiting the release of pro-inflammatory neuropeptides and potentially causing vasoconstriction of dilated cranial blood vessels.[1] This guide focuses on a comparative analysis of this compound and other selective 5-HT1D agonists to aid researchers in selecting the appropriate tool for their studies.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, L-775,606, and PNU-109291 at the 5-HT1D receptor and the closely related 5-HT1B receptor to illustrate their selectivity.
Table 1: Binding Affinity (Ki) of Selective 5-HT1D Agonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | 5-HT1D | Guinea Pig | 29 | [2] |
| 5-HT1B | Guinea Pig | 318 | [2] | |
| L-775,606 | 5-HT1D | Human | Not explicitly found | |
| 5-HT1B | Human | Not explicitly found | ||
| PNU-109291 | 5-HT1D | Primate | Not explicitly found | [3] |
| 5-HT1B | Primate | Not explicitly found | [3] |
Note: Specific Ki values for this compound, L-775,606, and PNU-109291 at human recombinant receptors were not available in the searched literature. The selectivity of PNU-109291 is reported to be 5000-fold for primate 5-HT1D over 5-HT1B receptors.[3]
Table 2: Functional Activity of Selective 5-HT1D Agonists
| Compound | Assay | Species/Cell Line | EC50/IC50 (nM) | Reference |
| This compound | Inhibition of K+-induced 5-HT outflow | Guinea Pig | 240 (IC50) | [2] |
| L-775,606 | cAMP Inhibition | Human (recombinant) | 1.2 (EC50) at 5-HT1D | [2] |
| cAMP Inhibition | Human (recombinant) | 440 (EC50) at 5-HT1B | [2] | |
| PNU-109291 | Inhibition of dural plasma extravasation (in vivo) | Guinea Pig | 4.2 nmol/kg (IC50) | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to characterize these agonists, the following diagrams illustrate the 5-HT1D receptor signaling pathway and typical experimental workflows.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the 5-HT1D receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human recombinant 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]5-Hydroxytryptamine ([3H]5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Test Compounds: this compound and other agonists at various concentrations.
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C filter plates.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the test compound, the radioligand (at a concentration close to its Kd), and the receptor membrane preparation.
-
For determining non-specific binding, a parallel set of wells is prepared containing the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This protocol describes a common method to assess the functional potency (EC50) of a 5-HT1D agonist.
1. Materials:
-
Cell Line: A stable cell line co-expressing the human recombinant 5-HT1D receptor and a cAMP-responsive reporter system (e.g., GloSensor) or cells suitable for cAMP measurement by other means (e.g., HTRF, ELISA).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compounds: this compound and other agonists at various concentrations.
-
cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.
2. Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Remove the culture medium and replace it with assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate the plate at room temperature for a specified period.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
3. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Conclusion
This guide provides a comparative overview of this compound and other selective 5-HT1D agonists, L-775,606 and PNU-109291. While all three compounds exhibit selectivity for the 5-HT1D receptor, the degree of this selectivity and their functional potencies can vary. L-775,606 demonstrates high functional selectivity for the human 5-HT1D receptor over the 5-HT1B receptor.[2] PNU-109291 is reported to have exceptionally high selectivity for the primate 5-HT1D receptor.[3] The available data for this compound in guinea pig preparations also indicates selectivity for the 5-HT1D receptor.[2]
The choice of agonist for a particular study will depend on the specific research question, the desired level of selectivity, and the experimental system being used. The provided experimental protocols and diagrams offer a foundation for researchers to design and interpret their own studies in this area. Further head-to-head comparative studies, particularly using human recombinant receptors, would be beneficial for a more definitive ranking of the selectivity and potency of these compounds.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-772405: A Research Alternative to Conventional Triptans? A Comparative Guide
In the landscape of serotonin receptor research, particularly concerning the 5-HT1D receptor subtype, the selection of appropriate agonist tools is paramount for elucidating its physiological and pathological roles. While clinically established triptans like sumatriptan have been instrumental, their mixed 5-HT1B/1D receptor agonism can complicate the interpretation of experimental results. This guide provides a comparative overview of L-772405, a selective 5-HT1D receptor agonist, and other commonly used triptans in a research context, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway with a Key Difference
Triptans exert their primary therapeutic effects in migraine by acting as agonists at 5-HT1B and 5-HT1D receptors.[1][2][3] Activation of these receptors leads to two key events: the vasoconstriction of dilated intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[1][3][4] The central mechanism involves the inhibition of nociceptive neurotransmission within the trigeminal nucleus caudalis.[1][5]
This compound functions within this same general pathway but offers a more refined tool for researchers due to its selectivity for the 5-HT1D receptor. This allows for the specific investigation of the role of the 5-HT1D receptor in various physiological processes, independent of significant 5-HT1B receptor activation.
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trigeminal satellite cells modulate neuronal responses to triptans: relevance for migraine therapy | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 3. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerebraltorque.com [cerebraltorque.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of L-772,405 for the 5-HT1D Receptor
For researchers engaged in the study of serotonergic systems and the development of targeted therapeutics, the precise characterization of a ligand's selectivity is paramount. This guide provides a comprehensive validation of L-772,405 as a selective antagonist for the human 5-hydroxytryptamine 1D (5-HT1D) receptor. Through a comparative analysis with other notable 5-HT1D receptor ligands, this document offers a clear perspective on its performance, supported by experimental data and detailed methodologies.
Introduction to L-772,405
L-772,405 is a research compound that has been identified as a potent and selective antagonist of the 5-HT1D receptor. Understanding its selectivity profile is crucial for its use as a pharmacological tool to probe the physiological and pathological roles of the 5-HT1D receptor, and for its potential as a therapeutic agent. This guide compares the binding affinity and functional activity of L-772,405 with established 5-HT1D receptor ligands, including the mixed 5-HT1B/1D agonist sumatriptan, the potent 5-HT1B/1D antagonist GR-127,935, and the highly selective 5-HT1D agonist PNU-109291.
Comparative Selectivity Profile
The selectivity of a ligand is determined by its binding affinity for the target receptor relative to its affinity for other receptors. The following table summarizes the available binding affinity (pKi) and functional activity (pIC50/pEC50) data for L-772,405 and its comparators at various human 5-HT receptor subtypes. High pKi and pIC50/pEC50 values are indicative of higher affinity and potency, respectively.
Table 1: Comparative Binding Affinity (pKi) and Functional Activity (pIC50) of 5-HT1D Receptor Ligands at Human 5-HT Receptors
| Receptor Subtype | L-772,405 (Antagonist) | Sumatriptan (Agonist) | GR-127,935 (Antagonist) | PNU-109291 (Agonist) |
| 5-HT1A | Data not available | ~6.9 | ~6.0 | Data not available |
| 5-HT1B | ~6.5 (guinea pig) | ~7.3 | ~8.1 | Low affinity |
| 5-HT1D | 9.0 (pIC50) | ~7.8 | ~9.1 (pA2) | High affinity & selectivity |
| 5-HT1E | Data not available | ~6.0 | Data not available | Data not available |
| 5-HT1F | Data not available | ~7.5 | Data not available | Data not available |
| 5-HT2A | Data not available | ~5.6 | ~7.4 | Data not available |
| 5-HT2C | Data not available | ~5.8 | Data not available | Data not available |
| 5-HT5A | Data not available | Low affinity | Data not available | Data not available |
| 5-HT6 | Data not available | <5.0 | Data not available | Data not available |
| 5-HT7 | Data not available | ~6.2 | Data not available | Data not available |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. pA2 is a measure of antagonist potency. Some values for sumatriptan are estimated from graphical representations.
As the data indicates, L-772,405 displays high antagonist potency at the human 5-HT1D receptor. While a complete human receptor binding panel for L-772,405 is not publicly available, its reported high pIC50 at the 5-HT1D receptor suggests a high degree of selectivity. In comparison, sumatriptan, a widely used anti-migraine medication, shows high affinity for both 5-HT1B and 5-HT1D receptors. GR-127,935 is a potent antagonist at both 5-HT1B and 5-HT1D receptors. PNU-109291 is reported to have over 5000-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor, making it a highly selective agonist.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of L-772,405 and comparator compounds for various 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]5-CT for 5-HT1D receptors).
-
Test compounds (L-772,405, sumatriptan, etc.) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like serotonin).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Assay)
Functional assays measure the biological response following receptor activation or inhibition. For Gi-coupled receptors like 5-HT1D, a common method is to measure the inhibition of adenylyl cyclase activity, which results in a decrease in cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50 for antagonists, EC50 for agonists) of L-772,405 and comparator compounds at the 5-HT1D receptor.
Materials:
-
Whole cells stably expressing the human 5-HT1D receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (L-772,405, sumatriptan, etc.) at a range of concentrations.
-
A reference 5-HT1D receptor agonist (e.g., 5-CT).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure for Antagonist Activity (L-772,405):
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (L-772,405) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the reference agonist (e.g., EC80 of 5-CT) and forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
L-772405: A Comparative Analysis of its Cross-reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of L-772405 with various serotonin (5-HT) receptor subtypes. The data presented herein has been compiled from publicly available pharmacological studies to assist researchers in evaluating the selectivity profile of this compound.
Summary of this compound Binding Affinity
This compound is a selective agonist for the 5-HT1D receptor. The following table summarizes the available quantitative data on its binding affinity for different serotonin receptor subtypes and the serotonin transporter.
| Target | Species | Assay Type | Value | Units | Reference |
| 5-HT1D Receptor | Human (cloned) | IC50 | 0.9 | nM | [1] |
| 5-HT1D Receptor | Guinea Pig | Ki | 29 | nM | [1] |
| 5-HT1B Receptor | Human (cloned) | IC50 | 185 | nM | [1] |
| 5-HT1B Receptor | Guinea Pig | Ki | 318 | nM | [1] |
| 5-HT Transporter | Rat | Ki | >1000 | nM | [1] |
Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the primary signaling pathway of the 5-HT1D receptor and highlights the known points of interaction for this compound.
Caption: Signaling pathway of the 5-HT1D receptor and this compound interactions.
Detailed Experimental Protocols
The following are representative protocols for the key experimental assays used to characterize the binding and functional activity of ligands at serotonin receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D or 5-HT1B receptor.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4).
-
A fixed concentration of the radioligand, typically [3H]5-HT, at a concentration close to its Kd.
-
A range of concentrations of the unlabeled test compound (this compound).
-
Cell membranes (typically 50-100 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).
-
The plates are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptors like 5-HT1D.
1. Cell Culture and Treatment:
-
CHO cells stably expressing the human 5-HT1D receptor are seeded in 96-well plates and grown to near confluence.
-
The growth medium is removed, and the cells are washed with a serum-free medium.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
A range of concentrations of the test compound (this compound) is added to the wells.
-
Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (e.g., 10 µM).
-
The plates are incubated at 37°C for a defined period (e.g., 15-30 minutes).
2. Cell Lysis and cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit, which can be based on various detection methods such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen.
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each sample is determined from the standard curve.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation) is determined by non-linear regression analysis.
Functional Assay: [35S]GTPγS Binding
This assay directly measures the activation of G proteins by a receptor agonist.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the receptor of interest, as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, the following are added:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).
-
A range of concentrations of the test agonist (this compound).
-
Cell membranes.
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
-
Basal binding is measured in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The plates are incubated at 30°C for a specific time (e.g., 60 minutes).
3. Filtration and Counting:
-
The assay is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
The radioactivity is counted using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding from total binding.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding) and the Emax (maximal effect) are determined by non-linear regression analysis.
References
A Comparative Analysis of L-772405 and Eletriptan for 5-HT1B/1D Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective 5-HT1D receptor agonist, L-772405, and the established anti-migraine agent, eletriptan, a potent 5-HT1B/1D receptor agonist. The following sections will delve into their receptor binding affinities, pharmacodynamic and pharmacokinetic profiles, and the underlying signaling mechanisms, supported by experimental data and detailed methodologies.
Introduction to this compound and Eletriptan
Eletriptan is a second-generation triptan widely used for the acute treatment of migraine headaches.[1][2] Its therapeutic effect is primarily attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, leading to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides.[1][3] this compound, a research compound, is characterized as a selective 5-HT1D receptor agonist. Due to its selectivity, this compound serves as a valuable tool for elucidating the specific roles of the 5-HT1D receptor subtype in physiological and pathological processes, including migraine pathophysiology.
Quantitative Data Summary
The following tables provide a structured comparison of the quantitative data available for this compound and eletriptan.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | This compound (guinea pig) | Eletriptan (human) |
| 5-HT1B | 318[4] | 3.14[2] |
| 5-HT1D | 29[4] | 0.92[2] |
Note: It is crucial to consider the species difference when comparing the binding affinity data. The available data for this compound is from guinea pig receptors, while the data for eletriptan is from human receptors.
Table 2: Pharmacokinetic Parameters of Eletriptan (Human)
| Parameter | Value | Reference |
| Bioavailability | ~50% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [1] |
| Protein Binding | ~85% | [1] |
| Volume of Distribution (Vd) | 138 L | [1] |
| Metabolism | Primarily by CYP3A4 | [1] |
| Elimination Half-life | ~4 hours | [1] |
Pharmacokinetic data for this compound is not publicly available.
Mechanism of Action and Signaling Pathways
Both this compound and eletriptan exert their effects through the activation of 5-HT1B and/or 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). These receptors are coupled to inhibitory G-proteins of the Gi/o family.[3][5] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[6] Studies have also indicated that 5-HT1B and 5-HT1D receptors can couple to other downstream signaling pathways, including the activation of mitogen-activated protein kinase (MAPK).[7]
Figure 1: Simplified signaling pathway of 5-HT1B/1D receptors.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and eletriptan for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human recombinant 5-HT1B or 5-HT1D receptor. The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (this compound or eletriptan).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with an ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: General workflow for a radioligand binding assay.
Neurogenic Dural Plasma Protein Extravasation Model
This in vivo animal model is used to assess the potential of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
Objective: To evaluate the ability of this compound and eletriptan to inhibit dural plasma protein extravasation.
Methodology:
-
Animal Preparation: Anesthetized rats are typically used for this model. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is surgically exposed and electrically stimulated. This stimulation mimics the activation of the trigeminal nervous system that occurs during a migraine attack, leading to the release of pro-inflammatory neuropeptides and subsequent plasma protein extravasation in the dura mater.
-
Tracer Administration: A tracer molecule, such as Evans blue dye or radiolabeled albumin, is administered intravenously. This tracer binds to plasma proteins and allows for the quantification of extravasation.
-
Drug Administration: The test compound (this compound or eletriptan) or vehicle is administered intravenously before the trigeminal ganglion stimulation.
-
Tissue Collection and Quantification: After a set period of circulation, the animal is euthanized, and the dura mater is collected. The amount of the tracer that has extravasated into the dural tissue is then quantified. For Evans blue, this is done spectrophotometrically after extracting the dye from the tissue. For radiolabeled albumin, a gamma counter is used.
-
Data Analysis: The amount of extravasation in the drug-treated group is compared to that in the vehicle-treated group to determine the inhibitory effect of the compound.
Figure 3: Logical relationship of drug action in migraine.
Discussion and Conclusion
This comparative analysis highlights the distinct profiles of this compound and eletriptan. Eletriptan demonstrates high affinity for both human 5-HT1B and 5-HT1D receptors, consistent with its established clinical efficacy in treating migraine. Its pharmacokinetic profile is well-characterized, showing good oral bioavailability and a relatively rapid onset of action.
This compound, based on the available data from guinea pig receptors, shows a preference for the 5-HT1D receptor over the 5-HT1B receptor. This selectivity makes it a valuable pharmacological tool for isolating the specific contributions of the 5-HT1D receptor. However, the lack of human receptor binding data for the 5-HT1B subtype and the complete absence of pharmacokinetic data for this compound are significant limitations. To fully assess its therapeutic potential and to draw a more direct comparison with eletriptan, further studies are required to determine its binding affinity at human receptors and to characterize its absorption, distribution, metabolism, and excretion profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How much do we know about the coupling of G-proteins to serotonin receptors? | springermedizin.de [springermedizin.de]
- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Pharmacological Comparison of L-772405 and Naratriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro pharmacological properties of two serotonin receptor agonists, L-772405 and naratriptan. Both compounds are known for their activity at 5-HT1B and 5-HT1D receptors, which are key targets in migraine therapy. This document summarizes their receptor binding affinities and functional activities based on available preclinical data.
Disclaimer: The data presented here are compiled from various sources and are not the result of a direct head-to-head comparative study in a single laboratory. Therefore, direct comparisons of absolute values should be made with caution, as experimental conditions may have varied between studies.
Data Presentation
Receptor Binding Affinity
The following tables summarize the reported binding affinities (pKi) of this compound and naratriptan for serotonin 5-HT1B and 5-HT1D receptors. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | Species | pKi |
| Naratriptan | 5-HT1B | Human | 8.7 ± 0.03[1] |
| 5-HT1D | Human | 8.3 ± 0.1[1] |
| Compound | Receptor | Species | Ki (nM) |
| This compound | 5-HT1B | Guinea Pig | 318 |
| 5-HT1D | Guinea Pig | 29 |
Note: The available data for this compound is from guinea pig receptors, which may not be directly comparable to the human receptor data for naratriptan.
Functional Activity
Naratriptan has been characterized as a potent agonist at both 5-HT1B and 5-HT1D receptors.[2][3] The functional activity of this compound at these receptors is less extensively documented in publicly available literature, though it is also described as a 5-HT1D receptor agonist.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
This protocol describes a typical method for determining the binding affinity of a compound to 5-HT1B and 5-HT1D receptors expressed in a recombinant cell line.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or another suitable radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM serotonin (5-HT) or another suitable competing ligand.
-
Test Compounds: this compound and naratriptan at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the 5-HT1B and 5-HT1D receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the 5-HT1B or 5-HT1D receptor.
Materials:
-
Cell Membranes: As described in the radioligand binding assay.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: this compound and naratriptan at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as described previously.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (20-50 µg protein), GDP (typically 10-30 µM), and varying concentrations of the test compound.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (0.1-0.5 nM).
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.
-
Mandatory Visualizations
Signaling Pathways
Both 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of 5-HT1B/1D receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
References
A Head-to-Head Comparison of L-772405 and Zolmitriptan for 5-HT1D/1B Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the research compound L-772405 and the approved anti-migraine drug zolmitriptan, focusing on their interactions with 5-HT1D and 5-HT1B receptors. The available data, primarily from preclinical studies, are presented to offer insights into their respective potencies and selectivities. Direct head-to-head studies are unavailable; therefore, this comparison collates data from separate in vitro investigations.
Introduction to the Compounds
Zolmitriptan (formerly 311C90) is a second-generation triptan, a class of drugs that are selective serotonin (5-HT) receptor agonists.[1] It is a well-established acute treatment for migraine headaches.[2] Its therapeutic effect is attributed to agonist activity at 5-HT1B and 5-HT1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system, leading to vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[1][2]
This compound is a research compound identified as a selective 5-HT1D receptor agonist.[3] Due to its status as a preclinical candidate, publicly available data on its pharmacological profile is limited compared to clinically approved drugs like zolmitriptan.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and zolmitriptan. It is critical to note the differences in species and experimental systems, which may influence the results.
Table 1: Receptor Binding Affinity
This table compares the binding affinity (Ki) of each compound for 5-HT1D and 5-HT1B receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Species | Ki (nM) | Selectivity (5-HT1B/1D) |
| This compound | 5-HT1D | Guinea Pig | 29[3] | 11-fold for 5-HT1D |
| 5-HT1B | Guinea Pig | 318[3] | ||
| Zolmitriptan | h5-HT1D | Human | 0.63[4][5] | 8-fold for 5-HT1D |
| h5-HT1B | Human | 5.01[4][5] |
Data for this compound is derived from guinea pig receptors, while data for zolmitriptan is from cloned human receptors.
Table 2: Functional Activity
This table presents data from functional assays, which measure the biological response elicited by the compound. For Gi-coupled receptors like 5-HT1D/1B, this is often measured by the inhibition of adenylyl cyclase activity (cAMP formation).
| Compound | Assay Type | Receptor | Species | Potency (p[A50] / EC50) |
| This compound | Inhibition of K+-induced 5-HT outflow | 5-HT1D (presynaptic) | Guinea Pig | IC50 = 240 nM[3] |
| Zolmitriptan | Inhibition of forskolin-stimulated adenylyl cyclase | h5-HT1D | Human | p[A50] = 9.9[6] |
| Inhibition of forskolin-stimulated adenylyl cyclase | h5-HT1B | Human | p[A50] = 9.5[6] | |
| Inhibition of forskolin-stimulated cAMP formation | 5-HT1B | CHO cells | EC50 = 15.7 nM[5] |
p[A50] is the negative logarithm of the EC50 value. A higher p[A50] indicates greater potency.
Table 3: Pharmacokinetic Parameters (Zolmitriptan)
No preclinical or clinical pharmacokinetic data for this compound is publicly available. The following table summarizes key parameters for zolmitriptan in humans after oral administration.
| Parameter | Value |
| Bioavailability | ~40% |
| Time to Peak (Tmax) | 1.5 - 2.5 hours[4] |
| Plasma Half-life (t1/2) | ~3 hours[3] |
| Plasma Protein Binding | ~25%[3] |
| Metabolism | Metabolized to an active N-desmethyl metabolite and inactive metabolites.[3] |
| Volume of Distribution (Vd) | 7 L/kg |
Signaling Pathway and Experimental Workflows
5-HT1D/1B Receptor Signaling Pathway
Both this compound and zolmitriptan are agonists at 5-HT1D and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This signaling cascade is fundamental to their therapeutic mechanism in migraine.
Caption: 5-HT1D/1B receptor Gi-coupled signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Receptor binding assays are essential for determining the affinity of a compound for its target. A competitive binding assay, used to determine the Ki value, involves a radiolabeled ligand, a receptor source, and a range of concentrations of the unlabeled test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Displacement Binding Assay Protocol (General)
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound for the 5-HT1D or 5-HT1B receptor.
-
Receptor Preparation: Membranes are prepared from cells stably transfected with the human recombinant 5-HT1D or 5-HT1B receptor (e.g., CHO-K1 cells).[6] The membrane preparations are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl) and protein concentration is determined.[7]
-
Assay Incubation: The assay is typically performed in a 96-well plate format.[7] To each well, the following are added:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-HT).
-
Varying concentrations of the unlabeled test compound (e.g., this compound or zolmitriptan) or buffer for total binding determination.
-
-
Non-Specific Binding: To determine non-specific binding, a high concentration of an unlabeled competing ligand (e.g., serotonin) is added to a set of wells.
-
Incubation: The plates are incubated, typically for 60 minutes at a controlled temperature (e.g., 30-37°C), to allow binding to reach equilibrium.[7]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This step separates the receptor-bound radioligand from the free radioligand.[7]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[7]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase (cAMP Assay)
This protocol describes a method to assess the functional potency (EC50) of an agonist at Gi-coupled receptors like 5-HT1D/1B.
-
Cell Culture: Intact cells stably expressing the receptor of interest (e.g., CHO-K1 cells with h5-HT1D or h5-HT1B) are cultured and seeded into multi-well plates.[6]
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP and enhance the signal.
-
Stimulation: Adenylyl cyclase is stimulated using a known activator, such as forskolin. This raises the basal levels of intracellular cAMP, allowing for the measurement of an inhibitory effect.
-
Agonist Addition: The test compound (this compound or zolmitriptan) is added at various concentrations to the forskolin-stimulated cells.
-
Incubation: The cells are incubated for a defined period to allow for the agonist to exert its effect on cAMP production.
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed. The intracellular cAMP concentration is then measured using a variety of commercially available methods, such as:
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal inhibitory effect) is determined using non-linear regression analysis.[8]
Summary and Conclusion
Based on the limited available data, both this compound and zolmitriptan demonstrate activity as 5-HT1D and 5-HT1B receptor agonists.
-
Affinity and Selectivity: Zolmitriptan shows very high affinity for the human 5-HT1D receptor (Ki = 0.63 nM) and high affinity for the human 5-HT1B receptor (Ki = 5.01 nM).[4][5] this compound displays good affinity for the guinea pig 5-HT1D receptor (Ki = 29 nM) with an 11-fold selectivity over the guinea pig 5-HT1B receptor.[3] Direct comparison is challenging due to the species difference, but zolmitriptan appears to be a more potent binder to the human receptors.
-
Functional Potency: Zolmitriptan is a potent agonist at both human 5-HT1D and 5-HT1B receptors in functional cAMP assays, consistent with its clinical efficacy.[6] The functional data for this compound, showing inhibition of neurotransmitter release, confirms its activity as a presynaptic 5-HT1D autoreceptor agonist in guinea pig tissue.[3]
-
Data Gaps: A significant limitation in this comparison is the absence of pharmacokinetic and human receptor data for this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zolmitriptan | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Efficacy of L-772405 and First-Generation Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical serotonin receptor agonist, L-772405, and first-generation triptans, a class of drugs widely used in the acute treatment of migraine. The following sections detail their mechanisms of action, binding affinities, functional efficacies, and the experimental protocols used to determine these properties.
Mechanism of Action
Both this compound and first-generation triptans exert their effects through the activation of serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that leads to the therapeutic effects observed in migraine.
First-generation triptans, such as sumatriptan, are agonists at both 5-HT1B and 5-HT1D receptors.[1][2] Their anti-migraine effects are attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels leads to their constriction.[1][3][4]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[2][3][5][6] Elevated levels of CGRP are associated with migraine attacks, and its inhibition is a key therapeutic target.[5]
-
Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit the transmission of pain signals within the trigeminocervical complex in the brainstem.[2][4][6]
This compound is characterized as a selective 5-HT1D receptor agonist, suggesting its primary mechanism of action is the inhibition of neuropeptide release from trigeminal nerve endings.[7]
Signaling Pathway
The activation of 5-HT1B and 5-HT1D receptors by both this compound and triptans leads to the activation of an inhibitory G-protein (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | 5-HT1B Receptor | 5-HT1D Receptor | Species | Reference |
| This compound | 318 | 29 | Guinea Pig | [7] |
| Sumatriptan | 27 | 17 | Not Specified | [5] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Efficacy
| Compound | Assay | Stimulus | Effect | Potency (IC50) | Reference |
| This compound | 5-HT Outflow | Potassium | Inhibition | 240 nM | [7] |
| Sumatriptan | CGRP Release | Potassium | Inhibition | Dose-dependent | [8] |
| Sumatriptan | CGRP Release | Capsaicin | Inhibition | ~70% at 10-20 µM | [3] |
Note: IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 3: Clinical Efficacy of First-Generation Triptans (Oral Administration)
| Triptan (Dose) | 2-Hour Headache Response | 2-Hour Pain Free | Reference |
| Sumatriptan (100 mg) | 59% | 29% | [9] |
| Rizatriptan (10 mg) | Higher than Sumatriptan 100 mg | Higher than Sumatriptan 100 mg | [9] |
| Eletriptan (80 mg) | Higher than Sumatriptan 100 mg | Not specified | [9] |
| Almotriptan (12.5 mg) | Similar to Sumatriptan 100 mg | Better than Sumatriptan 100 mg | [9] |
| Zolmitriptan (2.5 & 5 mg) | Similar to Sumatriptan 100 mg | Similar to Sumatriptan 100 mg | [9] |
| Naratriptan (2.5 mg) | Lower than Sumatriptan 100 mg | Lower than Sumatriptan 100 mg | [9] |
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general method for determining the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human cloned 5-HT1D receptors in CHO cells) are prepared by homogenization and centrifugation.[7]
-
Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
CGRP Release Assay (for functional efficacy)
This protocol describes a general method to measure the effect of a compound on the release of CGRP from cultured trigeminal neurons.
Methodology:
-
Cell Culture: Primary cultures of trigeminal ganglion neurons are established from rodents.
-
Stimulation and Treatment: The cultured neurons are incubated with a stimulating agent to induce CGRP release. Common stimuli include high concentrations of potassium chloride (KCl) to depolarize the neurons or capsaicin to activate TRPV1 channels.[7][10] The test compound (e.g., sumatriptan) is added at various concentrations to assess its inhibitory effect.
-
Sample Collection: The cell culture supernatant is collected after a defined incubation period.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of CGRP released in the presence of the test compound is compared to the amount released by the stimulus alone to determine the percentage of inhibition and to calculate the IC50 value.
Conclusion
This compound demonstrates selectivity for the 5-HT1D receptor, with a higher binding affinity for this subtype compared to the 5-HT1B receptor.[7] In contrast, first-generation triptans like sumatriptan are potent agonists at both 5-HT1B and 5-HT1D receptors.[5] Functionally, this compound has been shown to inhibit the release of 5-HT, a key neurotransmitter.[7] First-generation triptans have been extensively studied and are known to effectively inhibit the release of CGRP, a critical mediator of migraine pain.[1][2][5][7][10]
References
- 1. Effects of sumatriptan on capsaicin-induced carotid haemodynamic changes and CGRP release in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide regulation of calcitonin gene-related peptide gene expression in rat trigeminal ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumatriptan Inhibits TRPV1 Channels in Trigeminal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mrimedical.net [mrimedical.net]
- 9. researchgate.net [researchgate.net]
- 10. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-772405 Against Current 5-HT1D Receptor Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT1D receptor probe L-772405 with other currently utilized agonists and antagonists. The following sections detail the binding affinities, selectivity profiles, and functional activities of these compounds, supported by experimental data and detailed protocols. This information is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of the 5-HT1D receptor.
Introduction to 5-HT1D Receptor Probes
The serotonin 1D (5-HT1D) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in neuroscience and pharmacology research.[1][2] Its role in various physiological processes, including neurotransmitter release and vasoconstriction, has made it a focal point for the development of therapeutics, particularly for migraine.[2][3] this compound is a selective 5-HT1D receptor agonist, and understanding its pharmacological profile in comparison to other available probes is crucial for designing and interpreting experiments.[4] This guide benchmarks this compound against a panel of commonly used 5-HT1D receptor agonists (triptans) and antagonists.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50/pIC50) of this compound and other selected 5-HT1D receptor probes. Data is presented for human receptors where available to ensure relevance for clinical and translational research.
Table 1: Binding Affinities (pKi) of 5-HT1D Receptor Agonists
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT7 |
| This compound | ~7.5 (guinea pig)[4] | - | ~6.5 (guinea pig)[4] | - | - | - | - | - |
| Sumatriptan | 7.6 - 8.3[5] | <5 - 6.0 | 7.3 - 8.0 | 6.0 | 8.0 | <5 | <5 | 5.2 |
| Zolmitriptan | 8.2 - 9.5 | <5 - 6.9 | 7.9 - 8.8 | 8.2 | 8.0 | <5 | <5 | 6.3 |
| Naratriptan | 8.1 - 8.8 | <5 - 6.5 | 8.1 - 8.8 | 7.8 | 8.4 | <5 | <5 | <5 |
| Rizatriptan | 8.1 - 8.5 | <5 | 7.1 - 8.1 | 7.3 | 6.5 | <5 | 5.5 | <5 |
| Eletriptan | 8.5 - 9.0 | 6.0 | 8.0 - 8.5 | 7.5 | 8.1 | 6.1 | 6.8 | 6.5 |
| Frovatriptan | 8.4 - 8.6 | 7.3 | 8.4 - 8.6 | <6 | 7.0 - 7.1 | <5 | <5 | 6.2 - 7.4 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Table 2: Binding Affinities (pKi) of 5-HT1D Receptor Antagonists
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| GR-127935 | 8.5 - 9.7 | ~6.5 | 8.5 | ~6.5 | - | - | ~6.5 | - | - |
| BRL-15572 | 7.9 | 7.7 | 6.1 | 5.2 | 6.6 | 7.4 | 6.2 | 5.9 | 6.3 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.[1][6]
Table 3: Functional Activity of 5-HT1D Receptor Probes
| Compound | Assay Type | Activity | Potency (pEC50/pIC50) | Efficacy (Emax) |
| This compound | 5-HT Outflow Inhibition | Agonist | 6.6 (IC50)[4] | - |
| Sumatriptan | GTPγS Binding | Agonist | ~7.5 - 8.3 | - |
| Zolmitriptan | GTPγS Binding | Agonist | ~8.0 - 9.5 | - |
| Eletriptan | GTPγS Binding | Agonist | ~8.5 - 9.0 | - |
| Frovatriptan | cAMP Inhibition | Full Agonist | ~8.4 | 100% |
| GR-127935 | GTPγS Binding / cAMP | Partial Agonist / Antagonist | 9.7 (pEC50) / 8.6-9.7 (pA2)[7] | 31%[7] |
| BRL-15572 | GTPγS Binding | Partial Agonist | 8.1 (pEC50)[8] | - |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration, and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Emax is the maximum response achievable by the compound.
Signaling Pathways and Experimental Workflows
The 5-HT1D receptor primarily couples to inhibitory G proteins of the Gi/o family (Gαi1, Gαi2, Gαi3, and Gαo).[9][10] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] The dissociated Gβγ subunits can also modulate the activity of other downstream effectors, including ion channels and kinases such as those in the mitogen-activated protein kinase (MAPK) pathway.[5]
Caption: 5-HT1D receptor signaling pathway.
Caption: General experimental workflows.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized method for determining the binding affinity of a test compound for the 5-HT1D receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the human 5-HT1D receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT), and a range of concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT1D ligand (e.g., unlabeled 5-HT or sumatriptan).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for Functional Activity)
This protocol measures the ability of a compound to modulate cAMP levels through the Gαi-coupled 5-HT1D receptor.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add a range of concentrations of the test compound (agonist or antagonist). For antagonist testing, co-incubate with a fixed concentration of a known agonist.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonists, determine the shift in the agonist's dose-response curve to calculate the pA2 value.
-
[35S]GTPγS Binding Assay (for G-protein Activation)
This functional assay directly measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare membranes from cells expressing the 5-HT1D receptor as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (to ensure G-proteins are in the inactive state), and a range of concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific [35S]GTPγS binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[12]
-
Conclusion
This guide provides a comparative overview of this compound and other key 5-HT1D receptor probes. The choice of a specific probe will depend on the experimental goals, including the desired selectivity, functional activity (agonist, partial agonist, or antagonist), and the specific assay system being used. The provided data tables and experimental protocols offer a foundation for researchers to make informed decisions in their investigations of the 5-HT1D receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
